Product packaging for Bisphenol A dimethacrylate(Cat. No.:CAS No. 3253-39-2)

Bisphenol A dimethacrylate

Cat. No.: B1215637
CAS No.: 3253-39-2
M. Wt: 364.4 g/mol
InChI Key: QUZSUMLPWDHKCJ-UHFFFAOYSA-N
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Description

Bisphenol A dimethacrylate is a bisphenol that is bisphenol A condensed with two molecules of methacrylic acid. It has a role as a metabolite. It is a bisphenol and an enoate ester. It derives from a bisphenol A and a methacrylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O4 B1215637 Bisphenol A dimethacrylate CAS No. 3253-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZSUMLPWDHKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61181-07-5
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
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DSSTOX Substance ID

DTXSID80863135
Record name (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate)
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Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3253-39-2
Record name Bisphenol A dimethacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bisphenol A dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester
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Record name (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate)
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Record name 4,4'-isopropylidenediphenyl dimethacrylate
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Record name 4,4'-ISOPROPYLIDENEDIPHENOL DIMETHACRYLATE
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Contextualization Within Methacrylate Polymer Chemistry and Engineering

Bisphenol A dimethacrylate belongs to the large family of methacrylate (B99206) esters, which are monomers known for their utility in creating a wide array of polymers. What distinguishes BPA-DMA is its bifunctional nature, meaning it possesses two methacrylate groups per molecule. nih.gov This characteristic is central to its function as a cross-linking agent.

The molecular structure of BPA-DMA consists of a central bisphenol A (BPA) core to which two methacrylate groups are attached. chemicalbook.comsigmaaldrich.com This rigid aromatic core contributes to the thermal and mechanical stability of the resulting polymers. marquette.edu Variations of this structure exist, such as ethoxylated this compound (Bis-EMA), where ethoxy groups are added to the molecule. arkema.comresearchgate.net These modifications can alter properties like viscosity and flexibility of the final polymer. mdpi.com

In polymer engineering, BPA-DMA is often copolymerized with other monofunctional or difunctional monomers. For instance, it is frequently used with monomers like triethylene glycol dimethacrylate (TEGDMA) to tailor the properties of the final polymer network. nih.govresearchgate.net The choice of comonomers and their ratios allows for precise control over characteristics such as cross-link density, flexibility, and conversion rates during polymerization. nih.gov

Table 1: Comparison of Common Methacrylate Monomers

MonomerAbbreviationKey Structural FeaturePrimary Role
This compoundBPA-DMARigid bisphenol A core, two methacrylate groupsCross-linker, provides rigidity
Bisphenol A glycidyl (B131873) dimethacrylateBis-GMABisphenol A core with glycidyl spacers, two methacrylate groupsBase monomer in many composites
Ethoxylated this compoundBis-EMAEthoxy groups added to bisphenol A coreLowers viscosity, increases flexibility
Triethylene glycol dimethacrylateTEGDMAFlexible aliphatic chain, two methacrylate groupsDiluent monomer, increases conversion
Urethane (B1682113) dimethacrylateUDMAUrethane linkages, two methacrylate groupsProvides toughness and flexibility

Historical Trajectories of Academic Research on Bisphenol a Dimethacrylate

Academic interest in bisphenol A and its derivatives dates back to the 1930s. europa.eu However, the focused study of BPA-DMA as a key component in polymer systems, particularly for dental applications, gained significant traction in the latter half of the 20th century. Early research centered on synthesizing and characterizing BPA-based monomers like Bis-GMA, a close relative of BPA-DMA, for use in dental restorative materials. nih.govnjit.edu

The 1990s saw a rise in studies investigating the polymerization kinetics and network formation of dimethacrylate monomers, including BPA-DMA. acs.org Researchers began to explore the relationship between the chemical structure of these monomers and the physical properties of the resulting polymers, such as mechanical strength and water sorption. researchgate.net

More recent academic research has been driven by the need to understand and improve the performance of materials containing BPA-DMA. This includes investigations into the degree of conversion during polymerization, the leaching of unreacted monomers, and the long-term stability of the polymer networks. uantwerpen.be There has also been a significant focus on developing alternative monomers to address some of the challenges associated with BPA-derivatives. researchgate.net The estrogenic potential of leached BPA from dental materials has been a subject of numerous studies since the late 1990s. nih.govnih.govresearchgate.net

Fundamental Role in Cross Linked Polymer Network Formation

The primary function of Bisphenol A dimethacrylate in polymer science is to act as a cross-linker, forming a three-dimensional network structure. This process typically occurs through free-radical polymerization, which can be initiated by light (photopolymerization) or chemical means. malaysianjournalofmicroscopy.orgsmolecule.com

During polymerization, the double bonds within the two methacrylate (B99206) groups of a BPA-DMA molecule open and react with other monomer molecules. Because each BPA-DMA molecule has two reactive sites, it can connect two growing polymer chains. This creates covalent bonds between the chains, leading to the formation of a highly cross-linked and rigid network. nih.gov

The formation of this network structure is responsible for many of the desirable properties of materials made with BPA-DMA, including:

High Mechanical Strength: The cross-links restrict the movement of polymer chains, resulting in a stiff and strong material. nih.gov

Thermal Stability: The rigid aromatic core of the bisphenol A unit and the cross-linked structure contribute to the material's ability to withstand higher temperatures. marquette.edu

Chemical Resistance: The dense network structure makes it more difficult for solvents and other chemicals to penetrate and degrade the polymer. researchgate.net

The efficiency of network formation is influenced by several factors, including the viscosity of the monomer mixture and the presence of other monomers. For instance, the high viscosity of some bisphenol A-based monomers can hinder molecular mobility and limit the final degree of conversion. nih.gov This is often mitigated by adding lower-viscosity diluent monomers like TEGDMA. nih.gov

Overview of Key Research Domains and Challenges

Classic Synthetic Methodologies for this compound Production

The industrial production of this compound has historically relied on two primary, well-established synthetic routes. These methods are foundational to the large-scale availability of this crucial monomer.

Reaction of Bisphenol A with Glycidyl (B131873) Methacrylate (B99206)

One of the most common methods for synthesizing Bis-GMA is the addition reaction between Bisphenol A and glycidyl methacrylate. nist.govnjit.eduscienceopen.com This synthesis, often associated with the original work of Dr. R.L. Bowen, results in the monomer also known as "Bowen's Resin". scienceopen.com The reaction mechanism involves the nucleophilic attack by the phenolic oxygen atoms of Bisphenol A on the epoxide ring of glycidyl methacrylate. chegg.com This process effectively joins two glycidyl methacrylate molecules to the Bisphenol A core, forming the dimethacrylate monomer. nist.govnjit.edu

Condensation of Diglycidyl Ether of Bisphenol A with Methacrylic Acid

An alternative, yet equally significant, classic pathway is the condensation reaction between the diglycidyl ether of bisphenol A (DGEBA) and methacrylic acid. nist.govemerald.comnih.gov This esterification process involves the opening of the epoxy rings of DGEBA by the carboxylic acid group of methacrylic acid. emerald.comresearchgate.net To facilitate this reaction, a catalyst such as triphenylphosphine (B44618) is often employed. emerald.com The reaction may also include a stabilizer, for instance, butylated hydroxy toluene (B28343) (BHT), and is typically conducted at elevated temperatures (around 90-95°C) for an extended duration to ensure a high degree of conversion. emerald.com

Advanced Synthetic Approaches to Modify this compound Structure

Research beyond the classic synthesis of Bis-GMA has focused on modifying its molecular structure to enhance its properties. A primary motivation for this derivatization is to reduce the monomer's inherently high viscosity, which is mainly attributed to strong intermolecular hydrogen bonding between its two hydroxyl groups. semanticscholar.orgnih.gov By chemically altering these hydroxyl groups, advanced synthetic approaches aim to create low-viscosity analogs, thereby improving handling characteristics and reducing the need for reactive diluents. ksu.edu.saresearchgate.netmdpi.com

Synthesis of Low-Viscosity this compound Analogs

The strategic replacement of the hydroxyl groups in the Bis-GMA backbone is the principal method for creating derivatives with significantly lower viscosity. This has led to the development of several novel analogs with tailored rheological properties.

A variety of functional groups have been substituted for the native hydroxyl groups, each imparting unique characteristics to the resulting monomer.

Phosphonooxy Analogs: Through a phosphorylation reaction, the hydroxyl groups of Bis-GMA can be replaced with phosphonooxy [–O–P(=O)(OH)₂] groups to synthesize P-Bis-GMA. researchgate.net This synthesis utilizes phosphoryl chloride in the presence of triethylamine (B128534) and dichloromethane. researchgate.net The resulting analog demonstrates a marked decrease in viscosity compared to the parent Bis-GMA. researchgate.net

Silyl Analogs: Silyl ether derivatives of Bis-GMA are another class of low-viscosity analogs. nist.gov One synthetic route involves the reaction of Bis-GMA's hydroxyl groups with an isocyanate-functionalized silane (B1218182), such as isocyanatopropyltrimethoxysilane (IPTMS), to form a silyl-substituted monomer. nih.gov These silyl-BisGMA derivatives exhibit reduced viscosity and can lead to polymers with higher conversion rates. nih.gov

Fluorinated Analogs: The introduction of fluorine is intended to increase hydrophobicity and improve chemical stability. mdpi.comsemanticscholar.org Synthetic strategies include the reaction of aromatic diepoxides with fluoroalcohols, followed by conversion to the corresponding dimethacrylates. nist.gov The development of fluorinated dimethacrylate (FDMA) monomers as a complete replacement for Bis-GMA has yielded resins with desirable properties like lower water sorption. mdpi.com

Chlorinated Analogs: Replacing the hydroxyl groups with chlorine atoms has proven to be a highly effective method for reducing viscosity. ksu.edu.samdpi.com The Appel reaction, which uses carbon tetrachloride and triphenylphosphine, is a common method for this transformation. ksu.edu.sanih.gov Both monochloro- (mCl-BisGMA) and dichloro- (dCl-BisGMA) substituted analogs have been successfully synthesized, showing viscosity reductions of over 90% compared to unmodified Bis-GMA. mdpi.comnih.gov

Esterification of the hydroxyl groups on Bis-GMA with acyl chlorides provides another effective route to low-viscosity monomers. semanticscholar.orgresearchgate.net In a one-step reaction, Bis-GMA is treated with either benzoyl chloride or valeryl chloride, typically in the presence of a base like triethylamine, to yield the corresponding diester derivative. semanticscholar.org This structural modification eliminates the hydrogen bonding responsible for high viscosity. researchgate.net The resulting benzoyl-substituted (Bz-Bis-GMA) and valeryl-substituted (Vr-Bis-GMA) analogs exhibit dramatically lower viscosities than the parent compound. semanticscholar.orgresearchgate.net

Interactive Data Tables

Table 1: Viscosity of Bis-GMA and its Modified Analogs

This table summarizes the significant reduction in viscosity achieved by chemically modifying the hydroxyl groups of Bis-GMA.

Compound NameModificationViscosity (Pa·s)Reference Viscosity (Bis-GMA, Pa·s)
P-Bis-GMAPhosphonooxy Substitution436.621089.02 researchgate.net
dCl-BisGMADichloro Substitution7.22~910 researchgate.netmdpi.com
mCl-BisGMAMonochloro Substitution8.3566.1 nih.gov
Bz-Bis-GMABenzoyl Substitution2.7820 semanticscholar.orgresearchgate.net
Vr-Bis-GMAValeryl Substitution1.6820 semanticscholar.orgresearchgate.net

Development of this compound-Free Monomers

In response to concerns about the potential for Bisphenol A (BPA) to leach from polymer networks, significant research has been directed towards creating BPA-free monomer systems. nih.gov These efforts aim to match or exceed the desirable properties of Bis-DMA derivatives, such as mechanical strength, rigidity, and low biodegradation, while eliminating the BPA structural component. atamanchemicals.com Alternative approaches often involve aliphatic comonomers, including urethane (B1682113) dimethacrylates and cycloaliphatic dimethacrylates. atamanchemicals.com

Synthesis of Urethane Dimethacrylate Analogs

Urethane dimethacrylate (UDMA) is a commercially available alternative to BPA-based dental dimethacrylates. mdpi.com It is typically synthesized through an addition reaction between 2,4,4-trimethylhexamethylene diisocyanate (TMDI) and 2-hydroxyethyl methacrylate (HEMA). mdpi.com However, the viscosity of standard UDMA often necessitates the use of reactive diluents. mdpi.com

To develop improved, BPA-free resin formulations, novel urethane-dimethacrylates have been synthesized. mdpi.com One approach involves the reaction of 1,3-bis(1-isocyanato-1-methylethyl)benzene (B1330409) (MEBDI) with various oligoethylene glycol monomethacrylates. mdpi.comresearchgate.net In a specific study, three UDMA analogues were synthesized using HEMA, diethylene glycol monomethacrylate (DEGMMA), and triethylene glycol monomethacrylate (TEGMMA) as substrates for the reaction with MEBDI. mdpi.com

A systematic analysis of a homologous series of UDMA monomers was conducted by reacting four different oligoethylene glycol monomethacrylates with six distinct diisocyanates (HMDI, TMDI, IPDI, CHMDI, TDI, and MDI). researchgate.net This research aimed to provide a comparative analysis of the physicochemical properties of the resulting monomers and their homopolymers. researchgate.net The findings identified the monomer derived from the reaction of HEMA and isophorone (B1672270) diisocyanate (IPDI) as a particularly promising alternative to Bis-GMA, exhibiting lower viscosity and achieving a higher degree of conversion upon polymerization. researchgate.net

Table 1: Examples of Reactants for Urethane Dimethacrylate (UDMA) Analog Synthesis This table is interactive and can be sorted by clicking on the column headers.

Diisocyanate Component Methacrylate Component Resulting Monomer Type Reference
1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI) 2-Hydroxyethyl methacrylate (HEMA) MEBDI-based UDMA mdpi.com
1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI) Diethylene glycol monomethacrylate (DEGMMA) MEBDI-based UDMA mdpi.com
1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI) Triethylene glycol monomethacrylate (TEGMMA) MEBDI-based UDMA mdpi.com
Isophorone diisocyanate (IPDI) 2-Hydroxyethyl methacrylate (HEMA) IPDI-based UDMA researchgate.net
2,4,4-trimethylhexamethylene diisocyanate (TMDI) 2-Hydroxyethyl methacrylate (HEMA) Commercial UDMA mdpi.com
Bio-derived Monomer Synthesis (e.g., Isosorbide-Based Analogs)

A significant advancement in BPA-free monomer development is the use of bio-derived building blocks, with isosorbide (B1672297) being a prominent example. google.com Isosorbide is a rigid, bicyclic diol that can be produced from the reaction modification of sorbitol. google.commdpi.com The synthesis of isosorbide from sorbitol has been optimized, with studies identifying a reaction temperature of 130 °C and a 1% w/w concentration of para-toluenesulfonic acid (p-TSA) as ideal conditions, achieving a yield of 81.9%. mdpi.com

Isosorbide can be derivatized into polymerizable dimethacrylate monomers. mdpi.com Isosorbide dimethacrylate (ISDMMA) is synthesized via several routes, including Fisher esterification with methacrylic acid, or more commonly, through nucleophilic substitution using methacrylic anhydride (B1165640) or methacryloyl chloride. mdpi.com One study achieved a 94.1% conversion of methacrylic anhydride in the synthesis of ISDMMA. mdpi.com

Furthermore, isosorbide has been incorporated into urethane-based structures to create novel monomers. google.comresearchgate.net Isosorbide-derived urethane dimethacrylate (Is-UDMA) can be prepared via a two-step condensation reaction. google.com This process typically involves first reacting isosorbide with a diisocyanate, such as TMDI, to form an NCO-terminated prepolymer, which is then reacted with a hydroxyalkyl methacrylate like HEMA. google.com These bio-based monomers are being evaluated as potential replacements for Bis-GMA in dental restorative materials, with studies showing that formulations containing Is-UDMA can achieve higher double-bond conversion and reduced volumetric shrinkage compared to traditional Bis-GMA resins. researchgate.netcapes.gov.br

Table 2: Examples of Bio-derived Monomers and Their Precursors This table is interactive and can be sorted by clicking on the column headers.

Bio-derived Monomer Starting Bio-Material Key Reagents Reference
Isosorbide (ISD) Sorbitol para-toluenesulfonic acid (catalyst) mdpi.com
Isosorbide dimethacrylate (ISDMMA) Isosorbide Methacrylic anhydride mdpi.com
Isosorbide-derived urethane dimethacrylate (Is-UDMA) Isosorbide TMDI, 2-hydroxyethyl methacrylate (HEMA) google.com

Graft Copolymerization Strategies for this compound

Graft copolymerization is a powerful technique for modifying the properties of a polymer backbone. This strategy has been applied in the context of bisphenol A-based polymers to create materials with tailored characteristics.

One approach is the "grafting to" method, where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. sci-hub.se For example, graft copolymers have been prepared from the poly(2-chlorocyanurate)ester of bisphenol A. sci-hub.se This polymer backbone possesses reactive pendant chlorine groups that can undergo nucleophilic substitution. sci-hub.se Polymers with nucleophilic terminal groups, such as amine-terminated polystyrene, can then be coupled to this backbone to form graft copolymers. sci-hub.se

A more controlled approach is the "grafting from" method, where polymer chains are grown directly from initiation sites on the backbone polymer. mdpi.com Surface-initiated atom transfer radical polymerization (SI-ATRP) is a prominent "grafting from" technique used for surface modification. mdpi.com In one study, BPA-imprinted films were synthesized on a surface using SI-ATRP. mdpi.com The process involved grafting a copolymer of 4-vinyl pyridine (B92270) (a functional monomer that interacts with BPA) and ethylene (B1197577) glycol dimethacrylate (a cross-linker) from an initiator-functionalized substrate. mdpi.com The polymerization was carried out using a catalyst/ligand system of copper(I) bromide (CuBr) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). mdpi.com This method allows for the creation of well-defined polymer films with controlled thickness and density. mdpi.com

Table 3: Comparison of Graft Copolymerization Strategies This table is interactive and can be sorted by clicking on the column headers.

Strategy Description Example System Reference
Grafting To Pre-formed polymer chains are attached to a backbone. Amine-terminated polystyrene grafted onto poly(2-chlorocyanurate)ester of bisphenol A. sci-hub.se
Grafting From Polymer chains are grown from initiation sites on a backbone/surface. SI-ATRP of 4-vinyl pyridine and EGDMA from a surface to create a BPA-imprinted film. mdpi.com

Purification and Characterization Techniques in this compound Synthesis Research

The synthesis of Bis-DMA and its analogs requires rigorous purification and characterization to ensure the identity, purity, and properties of the final product. The purification of viscous monomers like Bis-GMA can be particularly challenging on a large scale. njit.edu Common purification methods include recrystallization (e.g., BPA can be recrystallized from acetic acid and water) and silica-gel column chromatography. rsc.orgwikipedia.org

A comprehensive suite of analytical techniques is employed to characterize the synthesized monomers and polymers. These methods provide information on chemical structure, composition, thermal properties, and morphology.

Structural and Compositional Analysis : Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the chemical structure of synthesized monomers. mdpi.comrsc.org Fourier-Transform Infrared Spectroscopy (FT-IR) is employed to identify functional groups and monitor the progress of polymerization by observing the disappearance of characteristic vinyl peaks. mdpi.comrsc.orgacs.orgmalaysianjournalofmicroscopy.org Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), provides precise molecular weight and fragmentation data to confirm molecular identity. mdpi.comrsc.org

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components of a mixture and assessing purity. arcjournals.org When coupled with mass spectrometry (LC-MS and GC-MS), these techniques become powerful tools for identifying and quantifying trace impurities or degradation products, such as residual BPA. nih.govarcjournals.org

Thermal and Physicochemical Analysis : Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg) and to study curing kinetics. mdpi.com Thermogravimetric Analysis (TGA) evaluates the thermal stability and decomposition profile of the polymers. mdpi.com Other techniques include Scanning Electron Microscopy (SEM) for examining surface morphology and electrochemical methods like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) for characterizing the electrochemical behavior of polymer films. acs.org

Table 4: Key Characterization Techniques in Bis-DMA Research This table is interactive and can be sorted by clicking on the column headers.

Technique Abbreviation Purpose Reference
Nuclear Magnetic Resonance NMR Elucidation of chemical structure. mdpi.comrsc.org
Fourier-Transform Infrared Spectroscopy FT-IR Identification of functional groups; monitoring polymerization. mdpi.comrsc.orgacs.org
Mass Spectrometry / High-Resolution MS MS / HRMS Confirmation of molecular weight and identity. mdpi.comrsc.org
Liquid Chromatography-Mass Spectrometry LC-MS Separation, identification, and quantification of components. nih.govarcjournals.org
Gas Chromatography-Mass Spectrometry GC-MS Separation and identification of volatile components. arcjournals.org
Differential Scanning Calorimetry DSC Measurement of thermal transitions (e.g., Tg), study of cure kinetics. mdpi.com
Thermogravimetric Analysis TGA Evaluation of thermal stability and decomposition. mdpi.com
Scanning Electron Microscopy SEM Analysis of surface morphology. acs.org

Free Radical Polymerization Dynamics

Free radical polymerization is a primary method for curing Bis-DMA based resins. pocketdentistry.com This process involves distinct stages, including initiation, propagation, and termination, which collectively determine the final properties of the polymer network. tue.nl

Initiation Mechanisms and Photoinitiator Systems

The initiation of free radical polymerization in Bis-DMA systems is typically achieved through the use of photoinitiators, which generate reactive radical species upon exposure to light. malaysianjournalofmicroscopy.org A commonly employed photoinitiator system is a combination of camphorquinone (B77051) (CQ) and a tertiary amine, which is effective for the photocuring of methacrylate-based materials. kpi.ua The process begins with the absorption of light by the photoinitiator, leading to its excitation to a triplet state. This excited molecule then interacts with a co-initiator, such as an amine, to produce initiating radicals. kpi.ua

Type I photoinitiators, like monoacylphosphine oxide (MAPO), and Type II photoinitiators, such as the camphorquinone (CQ)/amine system, are both utilized. pocketdentistry.comnih.gov Type I photoinitiators undergo cleavage to directly form radicals, while Type II systems require a co-initiator to generate radicals through a bimolecular reaction. pocketdentistry.comresearchgate.net For instance, the CQ/amine system, a Type II photoinitiator, is widely used in dental composites. pocketdentistry.com Upon irradiation, CQ is excited and abstracts a hydrogen atom from the amine, creating an aminoalkyl radical that initiates polymerization. rsc.org

Recent research has explored novel photoinitiating systems to enhance polymerization efficiency. One such system involves camphorquinone (CQ), triphenylgermanium hydride (Ph3GeH), and an iodonium (B1229267) salt. nih.gov This amine-free system has demonstrated higher efficiency in polymerizing Bis-GMA/TEGDMA blends compared to the conventional CQ/amine system. nih.gov The mechanism involves the interaction of the excited CQ with Ph3GeH to produce germyl (B1233479) radicals, which then initiate polymerization. nih.gov

The choice of photoinitiator system significantly influences the polymerization kinetics. For example, MAPO-containing composites have been shown to achieve higher conversion rates with shorter light exposure compared to CQ-based composites, particularly in more viscous formulations. nih.gov

Table 1: Comparison of Photoinitiator Systems for Bis-DMA Polymerization

Photoinitiator System Type Mechanism Key Characteristics
Camphorquinone (CQ) / Amine Type II Hydrogen abstraction from amine by excited CQ to form an aminoalkyl radical. rsc.org Widely used, especially in dental applications. pocketdentistry.comkpi.ua
Monoacylphosphine oxide (MAPO) Type I Unimolecular cleavage upon irradiation to form radicals. pocketdentistry.comnih.gov Higher radical yield and absorption efficiency compared to CQ. pocketdentistry.com

Propagation and Chain Growth Kinetics

Following initiation, the propagation phase involves the rapid addition of monomer molecules to the growing polymer chain. The kinetics of this stage are influenced by several factors, including temperature, monomer viscosity, and the flexibility of the monomer's spacer group. kpi.uanist.gov

The polymerization rate typically increases with temperature up to a certain point. For Bis-DMA, the rate increases up to approximately 160°C. tue.nl Above this temperature, depropagation, or the "unzipping" of the polymer chain, becomes significant and can oppose the polymerization process. tue.nlkpi.ua The propagation reaction's activation energy is generally in the range of 25-30 kJ/mol in less viscous systems. tue.nl

As the polymerization proceeds, the viscosity of the system increases, leading to diffusion-controlled kinetics. nih.gov This means that the rate of reaction becomes limited by the mobility of the reacting species. nih.gov In the early stages, termination rates are high for short, mobile propagating chains. nih.gov As the network forms and viscosity builds, the mobility of larger polymer chains is restricted, leading to a decrease in the termination rate and a phenomenon known as autoacceleration or the gel effect. mdpi.comresearchgate.net

The structure of the Bis-DMA monomer, with its rigid bisphenol A core, can lead to the formation of heterogeneous networks with regions of high and low crosslink density. nih.govmdpi.com The flexibility of the spacer group between the aromatic core and the methacrylate group can influence the maximum conversion; more flexible spacer groups generally lead to higher conversion. nist.gov

Termination Reactions and Network Formation

Termination reactions bring the growth of polymer chains to an end. In free radical polymerization, this typically occurs through the combination or disproportionation of two growing radical chains. However, in the crosslinking polymerization of dimethacrylates like Bis-DMA, the termination process becomes complex due to the developing network structure. researchgate.net

As the polymer network forms, the mobility of the macroradicals becomes severely restricted. kpi.ua This leads to a significant drop in the termination rate constant, a key feature of the autoacceleration effect. mdpi.com The termination process transitions from being chain-length dependent to being controlled by reaction diffusion, where radicals terminate by reacting with other radicals they encounter as they extend through space. nih.gov

In densely crosslinked regions, some radicals can become trapped and inaccessible, leading to a unimolecular termination process that differs from the classical bimolecular termination. nih.gov The formation of these trapped radicals is a characteristic feature of dimethacrylate networks. nih.gov The final polymer network is often heterogeneous, consisting of highly crosslinked microgel clusters within a less crosslinked matrix. mdpi.comresearchgate.net The degree of conversion is never complete, with typical values for dental composites ranging from 50-75%. mdpi.com

Photopolymerization Characteristics

Photopolymerization is a widely used technique for curing Bis-DMA systems, offering precise control over the initiation process. kpi.ua The characteristics of this process are highly dependent on the parameters of the light source and the composition of the resin system.

Influence of Light Curing Parameters on Reaction Kinetics

The kinetics of photopolymerization are strongly influenced by light curing parameters such as irradiance (light intensity) and exposure time. nih.gov Generally, a higher light intensity leads to a faster polymerization rate and can result in a higher degree of conversion (DC). nih.gov However, the relationship is not always linear, and the total energy delivered (irradiance multiplied by exposure time) is a critical factor. nih.gov

Studies have shown that for a BisGMA/TEGDMA system, the rate of polymerization is proportional to the light intensity raised to a power of approximately 0.6. nih.gov Increasing the light intensity can also delay the onset of gelation, leading to higher conversion at the gel point. nih.gov This is because higher initiation rates produce shorter polymer chains, which require a greater extent of reaction to form an interconnected network. nih.gov

The spectral output of the light curing unit (LCU) must be matched to the absorption spectrum of the photoinitiator for efficient curing. nih.gov For instance, CQ-based systems are most sensitive to blue light in the 450-500 nm range. kpi.ua The use of different types of LCUs, such as quartz-tungsten-halogen (QTH), plasma-arc (PAC), and light-emitting diode (LED) units, can influence the polymerization kinetics and the final properties of the cured material. researchgate.net

Table 2: Effect of Light Intensity on Polymerization of a Hydrophilic Resin

Light Intensity (mW/cm²) Degree of Conversion (%) - Kinetic Study (2h) Degree of Conversion (%) - Pan Sample (24h)
25 Lower than high intensity Lower than high intensity
50 Lower than high intensity Lower than high intensity
100 Lower than high intensity Lower than high intensity
229 Similar to pan sample Similar to kinetic study
455 Similar to pan sample Similar to kinetic study
679 Lower than pan sample Higher than kinetic study

Data adapted from a study on a 2-photoinitiator hydrophilic resin, indicating that at very high intensities, immediate conversion may be lower than the final conversion after post-curing. nih.gov

Polymerization Front Propagation Studies

Frontal polymerization is a process where a localized reaction zone propagates through the monomer, converting it into a polymer. acs.org This phenomenon can be initiated by light (photo-frontal polymerization) and is particularly useful for curing thick or opaque samples where light penetration is limited. rsc.orgnih.gov

In photo-frontal polymerization, an initial light stimulus creates a cured layer at the surface. rsc.org The heat generated by this exothermic polymerization can then trigger further polymerization in the adjacent monomer layers, causing the front to advance. acs.org The velocity of the propagating front is dependent on factors such as initiator and monomer concentrations, and the ratio of comonomers. rsc.org

To achieve a self-sustaining front after the initial light application, dual-cure systems combining photo- and thermal initiators have been investigated. rsc.org Another approach is the use of photobleaching initiators, whose decay products have a different absorption maximum than the initiator itself. rsc.org This allows for deeper light penetration and a greater depth of cure. rsc.org The non-uniform volume shrinkage that occurs as the front moves through the material is a key aspect of this process and can be harnessed for creating 3D structures. rsc.org

Thermal Polymerization Investigations

Thermal polymerization of this compound (Bis-DMA) and related dimethacrylate systems is a crucial area of study, providing insights into the curing process initiated by heat. Investigations using techniques like isothermal differential scanning calorimetry (DSC) have been employed to understand the heat of polymerization and the kinetics of thermally cured Bis-DMA containing resins. nih.govresearchgate.net

The polymerization process, whether initiated thermally or by other means like photopolymerization, involves the conversion of monomer molecules into a cross-linked polymer network. smolecule.comcda-adc.ca In thermal polymerization, an initiator, such as benzoyl peroxide, is typically used to start the reaction upon heating. researchgate.net The presence of oxygen can significantly inhibit the polymerization process. researchgate.net

The thermal stability of the resulting polymer network is also a key consideration. Blends containing Bisphenol A glycerolate diacrylate (BPA.GDA), a related dimethacrylate, have shown better thermal stability than those with aliphatic dimethacrylates, which is attributed to the presence of aromatic rings that have higher dissociation energy. nih.gov

It's important to note that even in photopolymerization systems, thermal effects play a significant role. The reaction exotherm, or the heat generated during polymerization, can significantly increase the temperature of the system, influencing the reaction kinetics and the final properties of the cured material. nih.gov A thermal post-curing step can lead to significant changes in the material's properties. acs.org

Factors Influencing Polymerization Efficiency and Conversion

The efficiency and extent of polymerization in this compound (Bis-DMA) systems are governed by a complex interplay of various factors. These include the purity of the monomer, the presence of other monomers and diluents, temperature, and the inherent phenomenon of polymerization shrinkage. researchgate.netmdpi.commdpi.comcompendiumlive.com

The purity of Bis-DMA and its related monomers, such as Bisphenol A glycidyl dimethacrylate (Bis-GMA), is a critical factor that can influence polymerization kinetics and the properties of the final polymer. Impurities can potentially interfere with the initiation or propagation steps of the polymerization reaction. Studies have shown that some commercial Bis-GMA monomers can contain small amounts of Bisphenol A (BPA) as an impurity. uantwerpen.be

The composition of the monomer mixture itself has a profound effect on polymerization. For instance, in copolymerizations of Bis-GMA and triethylene glycol dimethacrylate (TEGDMA), the viscosity of the system plays a significant role. nih.gov Mixtures containing 50 wt% to 75 wt% Bis-GMA have been shown to exhibit the highest maximum polymerization rate, suggesting that while TEGDMA acts as an effective diluent by increasing mobility, the high reactivity is largely due to the presence of Bis-GMA. nih.gov This indicates that the Bis-GMA component significantly controls the polymerization mechanisms and kinetics. nih.gov

Furthermore, the concentration of the initiator used for polymerization also plays a role. Studies on thermally cured vinyl ester resins, which are related to Bis-DMA, have shown that increasing the initiator concentration raises the rate of isothermal polymerization but does not affect the final conversion. researchgate.net

The high viscosity of this compound (Bis-DMA) and its common analogue, Bisphenol A glycidyl dimethacrylate (Bis-GMA), necessitates the use of less viscous diluent monomers to improve handling characteristics and enhance the degree of conversion. mdpi.comnih.govsemanticscholar.org Commonly used diluents include triethylene glycol dimethacrylate (TEGDMA), 2-hydroxyethyl methacrylate (HEMA), and urethane dimethacrylate (UDMA). cda-adc.camdpi.comscientific.net

Triethylene glycol dimethacrylate (TEGDMA): This is the most frequently used reactive diluent. compendiumlive.com Its addition lowers the viscosity of the resin mixture, which in turn increases the mobility of the reacting molecules and facilitates a higher degree of conversion. nih.govnih.gov In Bis-GMA/TEGDMA systems, both the conversion and the maximum rate of polymerization increase with the addition of TEGDMA. nih.gov However, a high concentration of TEGDMA can also lead to increased polymerization shrinkage and stress. mdpi.com

2-hydroxyethyl methacrylate (HEMA): As a low molecular weight and fluid monomer, HEMA can increase the degree of polymerization efficacy. nih.gov Its high mobility allows it to continue reacting with available double bonds even after the main crosslinking process has slowed down. nih.gov The inclusion of HEMA has been shown to have a positive effect on the mechanical properties of composites, which may be linked to the improved mobility of larger monomers like Bis-GMA and UDMA. researchgate.netnih.gov

Urethane dimethacrylate (UDMA): UDMA has a molecular weight comparable to Bis-GMA but possesses greater flexibility, leading to superior cross-linking capabilities. mdpi.com It can also act as a hydrogen donor, contributing to the initiation process. mdpi.com In some resin systems, UDMA-based compositions have shown higher reactivity compared to those based on Bis-GMA. researchgate.net

Temperature is a critical parameter that significantly affects the reaction kinetics of this compound (Bis-DMA) polymerization. The rate of polymerization generally increases with temperature. tue.nl This is because higher temperatures increase the mobility of the monomer molecules and the reactivity of the initiating species. nih.gov However, there is an optimal temperature range for polymerization. Studies on bisphenol-A-based dimethacrylates have shown that the polymerization rate increases with temperature up to about 160°C. tue.nl Above this temperature, a process called depropagation, where the polymer chain starts to break down, can become dominant, leading to a decrease in the polymerization rate. tue.nl At very high temperatures, around 210°C, the rate can approach zero. tue.nl

The initial temperature of the monomer system can also influence the final conversion. Higher curing temperatures can delay the onset of vitrification—the point at which the polymerizing system becomes glassy and molecular motion is severely restricted. nih.gov This delay allows the reaction to proceed for a longer time, resulting in a higher degree of conversion. nih.gov For instance, polymerization conducted under simulated oral conditions (35°C) has been shown to yield higher shrinkage, which is a consequence of the higher conversion achieved at this elevated temperature compared to ambient laboratory conditions. nih.gov

Environmental factors, such as the presence of oxygen, can also have a significant impact. Oxygen is a known inhibitor of free-radical polymerization and can significantly slow down the reaction. researchgate.net Therefore, polymerization is often carried out in an inert atmosphere, such as under a nitrogen purge, to minimize the inhibitory effects of oxygen. kpi.ua

The viscosity of the resin system, which is influenced by temperature, also plays a crucial role in the polymerization kinetics. nih.gov As the temperature increases, the viscosity decreases, leading to increased mobility of the reacting species and a higher polymerization rate. nih.gov

A fundamental characteristic of the polymerization of this compound (Bis-DMA) and other dimethacrylate monomers is the volumetric shrinkage that occurs as the material cures. This shrinkage is a consequence of the conversion of intermolecular van der Waals forces between monomer molecules to shorter, covalent bonds within the polymer network. researchgate.net This reduction in volume can lead to the development of internal stresses within the material.

Several strategies have been investigated to mitigate polymerization shrinkage and the associated stress:

Use of High Molecular Weight Monomers: Incorporating high molecular weight monomers, such as Bis-GMA, can reduce polymerization shrinkage because there are fewer reactive groups per unit volume compared to lower molecular weight monomers. mdpi.comthieme-connect.com

Alternative Monomer Systems: The development of novel monomer systems is a key area of research. For example, dimer acid-derived dimethacrylate (DADMA) monomers have been explored as a means to reduce shrinkage while achieving high conversion. compendiumlive.com These systems can undergo a process called polymerization-induced phase separation (PIPS), which can lead to a modest volume recovery and stress relaxation in the later stages of polymerization. compendiumlive.com

Thiol-ene and Silorane Chemistries: Alternative polymerization mechanisms, such as thiol-ene step-growth polymerization and cationic ring-opening polymerization of silorane-based monomers, have been shown to significantly reduce shrinkage compared to the chain-growth mechanism of dimethacrylates. compendiumlive.comekb.eg

The degree of conversion (DC) is a critical parameter in the polymerization of this compound (Bis-DMA) and related resins, as it quantifies the percentage of carbon-carbon double bonds that have been converted into single bonds to form the polymer network. compendiumlive.com A higher DC is generally associated with improved mechanical properties and reduced degradation of the polymer. ufrgs.br However, complete conversion is rarely achieved in dimethacrylate systems, with typical DC values ranging from 55% to 75%. mdpi.comnih.gov

Several factors influence the final DC:

Monomer Structure and Composition: The chemical structure of the monomer is a primary determinant of the achievable DC. mdpi.com Rigid and bulky monomers like Bisphenol A glycidyl dimethacrylate (Bis-GMA) exhibit limited mobility and tend to have a lower DC when homopolymerized. mdpi.com The addition of flexible, low-viscosity diluents like triethylene glycol dimethacrylate (TEGDMA) increases monomer mobility and generally leads to a higher DC. nih.govsemanticscholar.org Studies have shown that in Bis-GMA/TEGDMA blends, the DC can vary significantly depending on the comonomer ratio. ufrgs.br

Polymerization Conditions: The method of initiation and curing conditions play a significant role. For instance, thermal polymerization can result in a higher DC compared to photopolymerization or room temperature polymerization. nih.gov In photopolymerization, factors such as light intensity and irradiation time also affect the DC. mdpi.com

Viscosity: The viscosity of the resin system is inversely related to the DC. Higher viscosity impedes the movement of reactive species, leading to earlier vitrification and a lower final conversion. ufrgs.br Increasing the concentration of high-viscosity monomers like Bis-GMA can decrease the DC. ufrgs.br

Analytical Techniques: The DC is commonly measured using techniques like Fourier-transform infrared spectroscopy (FTIR), which monitors the decrease in the absorbance of the C=C double bond stretching vibration (typically around 1637 cm⁻¹) during polymerization. mdpi.comcompendiumlive.com

It is important to note that a certain percentage of unreacted double bonds will remain in the final polymer, either as free monomer or as pendant groups on the polymer network. cda-adc.cacompendiumlive.com

Primary Cyclization and Cross-linking Density in this compound Polymer Networks

During free-radical cross-linking polymerization, a propagating macroradical possesses pendant double bonds from the multifunctional monomers. Primary cyclization occurs when the radical end of a growing polymer chain reacts intramolecularly with a pendant double bond on the same chain, forming a loop. researchgate.netnih.gov This reaction is distinct from intermolecular cross-linking, where the radical reacts with a double bond on a separate polymer chain, thereby contributing to the formation of an extended network.

The extent to which primary cyclization occurs is influenced by several factors, most notably the molecular structure and stiffness of the monomers. researchgate.net Bis-GMA features a rigid central core with aromatic rings, which rotationally hinders the polymer backbone. researchgate.netnih.gov This inherent stiffness makes it difficult for a propagating chain to fold back on itself, thus diminishing the probability of primary cyclization. nih.govresearchgate.net In contrast, more flexible co-monomers, such as triethylene glycol dimethacrylate (TEGDMA), which are often used as reactive diluents with the highly viscous Bis-GMA, have a greater tendency to cyclize due to their higher rotational freedom. nih.govresearchgate.netmdpi.com

Modeling studies have provided quantitative insights into this behavior. In a modeled photopolymerization of a typical 75/25 wt% Bis-GMA/TEGDMA resin, the significant difference in cyclization tendency between the two monomers was highlighted. The model predicted the extent of both cross-linking and primary cyclization as the polymer network evolved.

Table 1: Predicted Cyclization of Pendant Double Bonds at 45% Conversion

This table shows the fraction of created pendant double bonds that have undergone primary cyclization for each monomer in a 75/25 wt% Bis-GMA/TEGDMA system, as predicted by modeling.

MonomerFraction of Cycled Pendant Double Bonds (%)Reference
This compound (Bis-GMA)11 nih.gov
Triethylene glycol dimethacrylate (TEGDMA)33 nih.gov

This data clearly demonstrates that the flexible TEGDMA is three times more likely to form primary cycles than the rigid Bis-GMA at this stage of polymerization. nih.gov The use of a stiff monomer like Bis-GMA is therefore crucial in dental resins to minimize cyclization, which in turn increases the cross-linking density and leads to better mechanical properties compared to systems based on more flexible monomers. nih.gov

The cross-linking density, a measure of the number of effective cross-links per unit volume, is a fundamental parameter of the polymer network. It is inversely proportional to the average molecular weight between cross-links (Mc). nih.gov The theoretical cross-linking density can be estimated from the concentration of double bonds in the initial monomer mixture. nih.gov However, the real cross-linking density is invariably lower due to factors like incomplete conversion and primary cyclization. nih.gov

The concentration of the diluent co-monomer plays a complex role. Adding TEGDMA to Bis-GMA reduces the system's viscosity, which enhances molecular mobility and can lead to a higher final degree of conversion. nih.gov This initially helps to increase the cross-link density. However, as the concentration of the flexible TEGDMA increases, so does the propensity for cyclization. mdpi.comnih.gov Research has shown that in Bis-GMA/TEGDMA systems, the cross-link density increases as TEGDMA content rises to a certain limit, after which it begins to decrease as the effects of cyclization become more dominant, leading to a looser network structure. mdpi.comnih.gov

Table 2: Influence of TEGDMA Concentration on Cross-link Density in Bis-GMA/TEGDMA Systems

This table summarizes the general findings on how varying the weight percentage of TEGDMA affects the cross-link density of the resulting polymer network.

TEGDMA ConcentrationEffect on Cross-link DensityReference
Increasing up to ~50 wt%Increases mdpi.comnih.gov
Increasing beyond ~50 wt%Decreases mdpi.comnih.gov

Strategies for Copolymerization with Other Methacrylates

The inherent high viscosity of this compound (Bis-GMA) necessitates its combination with other, less viscous monomers to improve handling and achieve a higher degree of conversion during polymerization. mdpi.comnist.gov This has led to extensive research into various copolymerization strategies.

This compound/Triethylene Glycol Dimethacrylate (TEGDMA) Copolymers

The copolymerization of Bis-GMA with Triethylene Glycol Dimethacrylate (TEGDMA) is a cornerstone of many resin-based materials. mdpi.com TEGDMA, a low-viscosity monomer, acts as a reactive diluent, effectively reducing the viscosity of the Bis-GMA mixture. mdpi.comnist.gov This reduction in viscosity allows for a higher degree of double bond conversion during polymerization. mdpi.com Studies have shown that increasing the TEGDMA content in Bis-GMA/TEGDMA copolymers generally leads to a higher degree of conversion. mdpi.com However, a higher concentration of TEGDMA can also lead to the formation of microgels, which may result in a looser polymer network structure. mdpi.com Research has also explored the kinetics of this copolymerization, revealing that reaction diffusion-controlled termination is a dominant factor as the polymerization progresses. nist.gov

This compound/2-Hydroxyethyl Methacrylate (HEMA) Copolymers

The inclusion of 2-Hydroxyethyl Methacrylate (HEMA), a hydrophilic monomer, in Bis-GMA based systems is another area of active investigation. nih.govku.edu The addition of HEMA can influence the properties of the resulting copolymer. For instance, in systems also containing TEGDMA, the addition of HEMA has been shown to improve mechanical properties such as hardness and flexural strength in the resulting composite material. mdpi.com Research has also focused on how the crosslinking density, controlled by the concentration of Bis-GMA, affects the properties of Bis-GMA/HEMA copolymers. ku.edu Decreasing the Bis-GMA concentration, and thus the crosslinking density, can enhance properties like the neutralization capacity of amine-containing copolymers. ku.edu

This compound/Urethane Dimethacrylate (UDMA) Blends

Urethane Dimethacrylate (UDMA) is another key monomer frequently blended with Bis-GMA. mdpi.comnih.gov UDMA offers good mechanical properties and can be used to create polymer matrices with desirable characteristics. mdpi.com Blends of Bis-GMA and UDMA are often combined with a third, low-viscosity monomer like TEGDMA to optimize handling and performance. mdpi.comccsenet.org The interactions between these monomers in the mixture and the resulting polymer network structure are crucial in determining the final properties of the material. mdpi.com

Impact of Comonomer Ratios on Polymer Network Structure and Properties

The ratio of comonomers in a Bis-GMA based system has a profound impact on the resulting polymer network structure and its subsequent physical and mechanical properties.

In Bis-GMA/TEGDMA systems, the ratio of the two monomers directly influences the crosslink density. mdpi.com While increasing TEGDMA content can initially increase crosslink density up to a certain point (around 50 wt%), further increases can lead to a decrease. mdpi.com This is attributed to the increased likelihood of cyclization reactions at higher TEGDMA concentrations, which can create a less tightly packed network. mdpi.com The degree of conversion is also affected, with higher TEGDMA content generally leading to a higher conversion rate due to the reduced viscosity of the monomer mixture. mdpi.comnih.gov However, this can also lead to increased polymerization shrinkage. mdpi.com

Similarly, in Bis-GMA/HEMA systems, altering the monomer ratio affects properties such as water sorption and the accessibility of functional groups within the polymer network. ku.edu Studies have shown that decreasing the concentration of the crosslinking monomer, Bis-GMA, leads to increased water sorption. ku.edu This change in network structure also makes more amine groups accessible in functionalized copolymers. ku.edu The viscosity and polymerization kinetics are also sensitive to the comonomer composition. nist.gov

The following table summarizes the effect of varying comonomer ratios on key properties of Bis-GMA based copolymers, based on findings from various research studies.

PropertyEffect of Increasing Diluent (e.g., TEGDMA) RatioResearch Findings
Viscosity DecreasesThe addition of a low-viscosity monomer like TEGDMA lowers the overall viscosity of the resin mixture. mdpi.comnist.gov
Degree of Conversion Generally IncreasesLower viscosity facilitates greater molecular mobility, leading to a higher degree of double bond conversion. mdpi.comnih.gov
Crosslink Density Can increase up to a point, then decreaseIncreased TEGDMA can enhance crosslinking, but excessive amounts may lead to a less dense network due to cyclization. mdpi.com
Polymerization Shrinkage IncreasesThe addition of smaller, more mobile monomers like TEGDMA often results in higher volumetric shrinkage during polymerization. mdpi.com
Water Sorption Can IncreaseThe incorporation of more hydrophilic or flexible monomers can lead to higher water uptake by the polymer network. ku.edu

Integration into Multi-component Polymer Systems

This compound is a fundamental component in a wide array of multi-component polymer systems, particularly in the formulation of dental composites and other advanced materials. redalyc.orgreading.ac.uk These systems typically consist of the Bis-GMA based resin matrix, inorganic filler particles, and a silane coupling agent to bond the two phases. nih.gov

The resin matrix itself is often a complex blend of Bis-GMA and one or more comonomers, such as TEGDMA, UDMA, and Bis-EMA, to achieve a balance of properties like viscosity, strength, and durability. mdpi.comredalyc.org For example, a common combination in commercial composites is a mixture of Bis-GMA, UDMA, and TEGDMA. mdpi.com

Furthermore, research is exploring the integration of Bis-GMA into even more complex systems. For instance, studies have investigated the incorporation of quaternary ammonium (B1175870) urethane-dimethacrylates into Bis-GMA/TEGDMA matrices to impart antimicrobial properties. mdpi.com Another area of research involves creating photocurable shape memory polymer networks by combining Bis-GMA with other monomers like benzyl (B1604629) methacrylate and poly(ethylene glycol) dimethacrylate. researchgate.net The ability to tailor the properties of these multi-component systems by carefully selecting and adjusting the proportions of each component, including Bis-GMA, is a key driver of innovation in this field.

Phase Behavior and Morphology of this compound-Based Blends

The phase behavior and resulting morphology of polymer blends containing this compound (Bis-GMA) are critical determinants of the final material's properties. Research into these blends reveals a spectrum of miscibility, from completely miscible systems to those that undergo controlled phase separation. The final morphology is heavily influenced by the blend's composition, the presence of modifying polymers, and the conditions under which polymerization occurs.

In certain formulations, Bis-GMA is found to be completely miscible with other components. For instance, in uncured resin systems composed of Bis-GMA and triethylene glycol dimethacrylate (TEGDMA), the components are fully miscible, resulting in a homogeneous mixture with no nanoscale phase separation. reading.ac.uk Similarly, the structural similarity between Bis-GMA and diglycidyl ether of bisphenol A (DGEBA) enhances their miscibility when they are formulated into interpenetrating polymer networks (IPNs). revmaterialeplastice.ro The permanent entanglements within IPNs create a forced miscibility between the distinct polymer networks. revmaterialeplastice.ro

Conversely, many Bis-GMA-based blends are designed to be partially miscible or to phase-separate to achieve specific properties. A common strategy is polymerization-induced phase separation (PIPS), where an initially homogeneous solution of monomers phase-separates as polymerization progresses. researchgate.netconicet.gov.ar This phenomenon occurs because the entropy of mixing decreases as the molecular weight of the polymerizing species increases, leading to thermodynamic instability. researchgate.net This technique is utilized in blends of Bis-GMA and styrene (B11656) modified with poly(methyl methacrylate) (PMMA), where the non-reacting PMMA induces macrophase separation during copolymerization. conicet.gov.ar Similarly, ternary systems of dimer acid-derived dimethacrylate (DADMA), ethoxylated this compound (Bis-EMA), and urethane dimethacrylate (UDMA) are formulated to be homogeneous as monomers but undergo PIPS to form heterogeneous polymer networks. compendiumlive.com

The morphology of these phase-separated blends can vary significantly. The addition of a small amount of a polystyrene-block-poly(ethylene oxide) (PS-b-PEO) block copolymer to a Bis-GMA/TEGDMA resin can induce phase separation at the nanometer scale. reading.ac.uk In blends with thermoplastics like poly(methyl methacrylate) (PMMA), the morphology depends on the concentration. For example, in blends with bisphenol A polycarbonate (PC), low concentrations of PC result in PC being dispersed within a continuous PMMA matrix, while at higher concentrations, both polymers can form continuous phases. acs.org The study of fracture surfaces using scanning electron microscopy (SEM) is a common method to investigate the microstructure of these blends, correlating morphological parameters with the material's mechanical properties. mdpi.comresearchgate.netredalyc.org For instance, the heterogeneous morphology of certain poly(urethane-dimethacrylate) polymers has been linked to their impact resistance. mdpi.com

The timing and method of polymerization are also crucial factors in controlling the final morphology. In dual-cure systems involving a dimethacrylate and an epoxy, the polymers can form a partially miscible system with two distinct glass transition temperatures, indicative of a two-phase morphology. semanticscholar.org The sequence of curing—photocuring the methacrylate component first versus thermally curing the epoxy first—can determine whether the final structure is single-phase or two-phase. semanticscholar.org

Research findings on the phase behavior of specific Bis-GMA blend systems are detailed in the tables below.

Table 1: Phase Separation and Conversion in Dimer Acid-Based Resins

This table presents data on experimental resins undergoing Polymerization-Induced Phase Separation (PIPS). The compositions involve ethoxylated this compound (Bis-EMA), dimer dicarbamate dimethacrylate (DDCDMA), and urethane dimethacrylate (UDMA). The data shows the final conversion percentage and the reduction in light transmission, which indicates the extent of phase separation. researchgate.net

Composition IDFormulation (wt%)Curing ConditionConversion (%)% Light Transmission Reduction due to Phase Separation
C1Bis-EMA (60%) / DDCDMA (25%) / UDMA (15%)50 mW/cm²5670%
C1Bis-EMA (60%) / DDCDMA (25%) / UDMA (15%)150 mW/cm²6060%
C2Bis-EMA (55%) / DDCDMA (25%) / UDMA (20%)200 mW/cm²6545%

Table 2: Properties of Photocurable Bis-GMA/TEGDMA Resins Modified with a Block Copolymer

This table details the compositions and properties of a photocurable resin system based on Bis-GMA and TEGDMA, modified with varying amounts of a polystyrene-block-poly(ethylene oxide) (PS-b-PEO) block copolymer (BCP). The data highlights the effect of the BCP on the glass transition temperature (Tg) before curing and the degree of conversion (DC) after 6 minutes of UV irradiation. reading.ac.uk

Sample NameBis-GMA (wt%)TEGDMA (wt%)BCP (wt%)Tg (°C)DC after 6 min (%)
Neat Resin50500-19.260.1
Resin-BCP149.549.51-19.457.5
Resin-BCP348.548.53-18.756.4
Resin-BCP647476-17.851.6

Degradation Mechanisms of Bisphenol a Dimethacrylate Based Polymers Material Science Focus

Hydrolytic Degradation Pathways of Ester Linkages

The ester linkages within the Bis-DMA polymer structure are susceptible to hydrolytic cleavage, a primary degradation pathway, especially in aqueous environments. jscimedcentral.comjscimedcentral.comnih.gov This process involves the chemical breakdown of the polymer chain through a reaction with water, which can be catalyzed by acids or bases. researchgate.net The presence of esterase enzymes, such as those found in saliva, can also significantly accelerate this degradation. researchgate.netnih.gov

The fundamental reaction involves the splitting of the ester bonds, which connect the Bisphenol A core to the methacrylate (B99206) units. jscimedcentral.com This cleavage results in the formation of smaller, leachable molecules. nih.gov Unlike Bis-GMA, which possesses ether bonds resistant to hydrolysis, the ester linkages in Bis-DMA make it more prone to this form of degradation. jscimedcentral.comresearchgate.netnih.gov Studies have shown that Bis-DMA can be completely converted to Bisphenol A (BPA) in a sodium hydroxide (B78521) solution within a day and is also partially converted in acidic solutions. jscimedcentral.com

Identification of Chemical Degradation Products

The hydrolytic degradation of Bis-DMA-based polymers leads to the formation of several chemical byproducts. The specific products formed depend on the degradation conditions.

Key identified degradation products include:

Methacrylic Acid: This is a common byproduct resulting from the cleavage of the ester linkages in methacrylate-based polymers. nih.govnih.govnih.gov

Bisphenol A (BPA): The hydrolysis of the ester bonds in Bis-DMA directly releases the core BPA molecule. jscimedcentral.comjscimedcentral.comresearchgate.net Research has demonstrated significant conversion of Bis-DMA to BPA under various hydrolytic conditions, including in the presence of esterase and in saliva. jscimedcentral.com

Bisphenol A monomethacrylate: This intermediate is produced during the acid-catalyzed hydrolysis of Bis-DMA. researchgate.net

2,2-bis[4-(2,3-dihydroxypropoxy) phenyl]propane (BHP): While primarily a degradation product of Bis-GMA under certain acidic conditions, its formation highlights the complexity of degradation pathways in related dimethacrylate systems. researchgate.net

Other Potential Products: While not exclusively from Bis-DMA, degradation of related dental polymers can also yield products like triethylene glycol methacrylate (TEGMA) and ethoxylated bisphenol A (E-BPA). nih.gov

Table 1: Key Hydrolytic Degradation Products of Bis-DMA Polymers

Degradation Product Formation Pathway Reference
Methacrylic Acid Cleavage of ester linkages. nih.govnih.govnih.gov
Bisphenol A (BPA) Direct hydrolysis of ester bonds in the Bis-DMA structure. jscimedcentral.comjscimedcentral.comresearchgate.net
Bisphenol A monomethacrylate Intermediate product of acid-catalyzed hydrolysis. researchgate.net

Factors Influencing Hydrolysis Kinetics

The rate of hydrolytic degradation of Bis-DMA polymers is not constant but is influenced by several interconnected factors.

Water Sorption: The absorption of water by the polymer matrix is a prerequisite for hydrolysis. The extent of water sorption can lead to the plasticization of the polymer network, which in turn can facilitate the diffusion of water and ions, thereby accelerating the degradation process. This can lead to the debonding of filler-matrix interfaces and the formation of microcracks. researchgate.net

Polymerization Conversion: The degree of conversion achieved during the initial polymerization process plays a crucial role. A lower degree of conversion results in a higher concentration of unreacted monomer and a less cross-linked network. researchgate.netrevmaterialeplastice.ro This looser network structure is more susceptible to water sorption and subsequent hydrolytic degradation. mdpi.com Conversely, a higher degree of cross-linking can hinder water penetration and slow down the degradation kinetics. revmaterialeplastice.ro The presence of unreacted double bonds, either as free monomer or as pendant groups, can also influence the degradation process. revmaterialeplastice.ro

Oxidative Degradation Mechanisms of Polymer Backbone

The polymer backbone of Bis-DMA can also undergo oxidative degradation. This process involves the reaction of the polymer with oxygen, often initiated by factors such as heat, light, or the presence of radical species. chemrxiv.org Advanced oxidation processes, such as those involving Fenton-type reactions, can lead to the hydroxylation, oxidative cleavage, and even ring-opening of the Bisphenol A structure. chemrxiv.org While detailed studies on the oxidative degradation of the Bis-DMA polymer network itself are less common than those on its hydrolytic breakdown, the fundamental principles suggest that the aliphatic and aromatic components of the polymer backbone are susceptible to attack by oxidizing agents. chemrxiv.org This can lead to chain scission and the formation of various oxidized byproducts.

Photodegradation Research on Bisphenol A Dimethacrylate Polymers

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photodegradation in Bis-DMA-based polymers. researchgate.netresearchgate.net This process can lead to undesirable changes in the material's properties, such as discoloration (yellowing) and a reduction in mechanical strength. researchgate.nettudelft.nl The photochemistry of bisphenol-A polycarbonate (BPA-PC), a related polymer, has been studied extensively and shows that photodegradation can result in the loss of transparency and rigidity. researchgate.net The mechanism often involves the absorption of UV radiation, leading to the formation of excited states and subsequent bond cleavage, which can initiate further degradation reactions. researchgate.net The presence of oxygen can exacerbate photodegradation through photo-oxidative reactions. researchgate.net

Thermal Degradation Profiles and Analysis (Non-Clinical Context)

The thermal stability and degradation of Bis-DMA polymers are critical aspects of their material properties, independent of their clinical application. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of these materials. revmaterialeplastice.roresearchgate.netrevmaterialeplastice.ro

Studies on polymers containing Bisphenol A derivatives show that their thermal stability is influenced by their chemical structure, particularly the presence of aromatic rings which generally imparts higher thermal stability. nih.gov For instance, Bis-GMA and Bis-EMA based resins tend to form rigid networks with high thermal stability, often decomposing in a single step at high temperatures. researchgate.net In contrast, more flexible monomers may exhibit multi-step degradation profiles at lower temperatures. researchgate.net

The thermal decomposition of materials containing Bisphenol A glycerolate diacrylate (a related compound) can occur in multiple stages, with the initial stage involving the breakdown of the acrylate (B77674) components and a later stage at higher temperatures corresponding to the decomposition of the Bisphenol A fragments into aromatic compounds like phenol, toluene (B28343), and benzene (B151609). nih.gov The thermal degradation of copolymers containing Bis-DMA is complex, with the decomposition profile being influenced by the co-monomer composition. researchgate.netrevmaterialeplastice.ro For example, the degradation of copolymers of UDMA and Bis-GMA occurs in three steps, whereas the individual homopolymers degrade in one or two steps. researchgate.netrevmaterialeplastice.ro

Table 2: Thermal Degradation Characteristics of Related Dimethacrylate Polymers

Polymer System Degradation Steps Key Observations Reference
Bis-GMA Homopolymer 1-step High thermal stability due to rigid aromatic nuclei. researchgate.netresearchgate.net
UDMA/Bis-GMA Copolymers 3-steps Degradation profile differs from the individual homopolymers. researchgate.netrevmaterialeplastice.ro
BPA.GDA-based Blends 2-steps First stage attributed to MMA and BPA.GDA fragments; second to PC decomposition. nih.gov

Methodologies for Investigating Polymer Degradation Kinetics

A variety of analytical techniques are employed to investigate the kinetics and mechanisms of Bis-DMA polymer degradation.

Thermogravimetric Analysis (TGA): This is a primary method for studying thermal degradation. revmaterialeplastice.roresearchgate.netresearchgate.net It measures the mass loss of a sample as a function of temperature, providing information about the thermal stability and decomposition kinetics. revmaterialeplastice.roresearchgate.net Isoconversional methods are often applied to TGA data to determine the activation energy of the degradation process as a function of conversion. researchgate.netresearchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat flow associated with thermal transitions in the polymer, such as the glass transition temperature and the enthalpy of curing or degradation. researchgate.netrevmaterialeplastice.ronih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is valuable for identifying changes in the chemical structure of the polymer during degradation. nih.govnih.govacs.org It can be used to monitor the disappearance of specific functional groups (e.g., ester linkages) or the appearance of degradation products.

Chromatography Techniques (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating, identifying, and quantifying the low molecular weight degradation products that are leached from the polymer matrix. scielo.org.mxbohrium.com

Dynamic Mechanical Analysis (DMA): DMA is used to characterize the viscoelastic properties of the polymer. researchgate.netnih.gov Changes in properties such as the storage modulus and loss modulus can indicate degradation-induced changes in the polymer network structure.

Interfacial and Material Interaction Studies of Bisphenol a Dimethacrylate Polymers

Adhesion Mechanisms at Substrate Interfaces (e.g., Inorganic Fillers, Silanized Surfaces)

The adhesion of Bisphenol A dimethacrylate (Bis-GMA) based polymers to various substrates is a critical factor in their performance, particularly in dental composites. Adhesion occurs through a combination of mechanisms, including micromechanical interlocking and chemical bonding. sigmaaldrich.com

At the interface with tooth structure, such as dentin and enamel, adhesion is largely dependent on the creation of a hybrid layer. nih.gov This involves the demineralization of the tooth surface, typically with an acid etch, which allows the adhesive resin to infiltrate the exposed collagen network in dentin or the etched enamel rods. sigmaaldrich.comnih.gov The subsequent polymerization of the resin creates a micromechanical lock between the polymer and the tooth substrate. sigmaaldrich.com The effectiveness of this bond can be influenced by the type of adhesive system used, with self-etching adhesives aiming to simplify the process. pocketdentistry.com

The table below summarizes the bond strengths of Bis-GMA based composites to different substrates, highlighting the importance of both the adhesive system and surface preparation.

SubstrateSurface TreatmentAdhesive SystemMean Bond Strength (MPa)
DentinPhosphoric Acid EtchSelf-etch adhesive/flowable composite combinationSignificantly higher than SACs
EnamelPhosphoric Acid EtchSelf-etch adhesive/flowable composite combinationSignificantly higher than SACs
Aged CompositeDiamond Bur Abrasion + Silane (B1218182)Conventional AdhesiveSignificantly higher than universal adhesive without silane
Aged CompositeSandblasting + SilaneConventional AdhesiveSignificantly higher than universal adhesive without silane

Data compiled from multiple studies. pocketdentistry.commdpi.com

Swelling Behavior and Solvent Interactions of this compound Networks

The crosslinked network structure of polymerized this compound (Bis-GMA) influences its interaction with solvents, leading to phenomena such as swelling and degradation. The extent of swelling is dependent on the solvent's ability to penetrate the polymer network and the compatibility between the solvent and the polymer. scialert.netksu.edu.sa

The interaction with organic solvents is also a critical consideration. Solvents with solubility parameters similar to that of the dimethacrylate polymer can cause significant swelling and even dissolution of the polymer network. ksu.edu.sa For instance, ethylene (B1197577) glycol has been shown to have a plasticizing effect, leading to a reduction in the nanohardness and modulus of elasticity of a dimethacrylate polymer. ksu.edu.sa The swelling behavior in different solvents can provide insights into the crosslink density and the three-dimensional configuration of the polymer network. scialert.net

The following table presents data on the solubility of Bisphenol A, the precursor to Bis-GMA, in various solvents, which can indicate the potential for interaction with the resulting polymer.

SolventSolubility (Mole Fraction at 298.15 K)
N,N-dimethylformamide~0.5
Acetone~0.4
Methanol (B129727)~0.3
Ethanol~0.25
Ethyl Acetate~0.2

Data adapted from studies on Bisphenol A solubility. researchgate.net

Permeability and Diffusion Studies within Polymer Matrices

The permeability of small molecules and ions through this compound (Bis-GMA) polymer matrices is a key factor in their long-term stability and performance in various environments. The diffusion of substances into and out of the polymer network can affect its physical and chemical properties.

Studies have shown that the diffusion of water into Bis-GMA-based networks is influenced by the presence of polar sites, particularly the hydroxyl groups, which can form hydrogen bonds with water molecules. researchgate.net This can lead to water clustering within the polymer, contributing to plasticization and potential hydrolytic degradation. researchgate.net The diffusion of ions, such as those present in saline environments, is generally slower than that of water molecules. researchgate.net

The free volume within the polymer network plays a crucial role in the diffusion process. A higher free volume allows for easier passage of permeating molecules. acs.org The addition of co-monomers like TEGDMA can alter the free volume of the resulting polymer network. Initially, the addition of TEGDMA can decrease the free volume due to increased conversion, but at higher concentrations, the flexibility of the TEGDMA chains can lead to an increase in free volume pore size. nih.gov

The table below shows the effect of temperature on the permeation of CO2 through a polymer membrane, illustrating the general principle of increased diffusion with higher temperatures.

Temperature (°C)Relative CO2 Flowrate Increase
60 to 70~45%
70 to 80~58%
80 to 90~55%

Data adapted from a study on gas permeation in polymers. mdpi.com

Influence of Surface Treatments on Interfacial Bonding and Material Stability

Surface treatments are frequently employed to enhance the interfacial bonding between this compound (Bis-GMA) based composites and various substrates, including tooth structure and other restorative materials. These treatments aim to increase surface roughness for micromechanical interlocking and to improve the chemical affinity between the surfaces.

Common mechanical surface treatments include grinding with diamond burs and air abrasion (sandblasting) with aluminum oxide particles. mdpi.commdpi.com These methods increase the surface area and create a more irregular topography, which promotes better infiltration and interlocking of the adhesive resin. mdpi.com Studies have shown that these treatments can significantly improve the bond strength of repaired composite restorations. mdpi.comresearchgate.net

Chemical treatments are also crucial for achieving durable bonds. Acid etching, typically with phosphoric acid for enamel and dentin or hydrofluoric acid for certain ceramics, removes the smear layer and demineralizes the surface to allow for resin infiltration. pocketdentistry.comresearchgate.net The application of a silane coupling agent is essential when bonding to materials with a significant inorganic filler content, as it creates a chemical link between the filler particles and the repair resin. mdpi.com

The choice of adhesive system in conjunction with the surface treatment also plays a significant role. Some universal adhesives now incorporate silane, aiming to simplify the clinical procedure, though their effectiveness compared to a separate silanization step can vary. mdpi.com The interaction between the surface treatment and the adhesive system can have a statistically significant impact on the resulting bond strength and microleakage. nih.gov

The following table summarizes the effect of different surface treatments on the shear bond strength of repaired bulk-fill composites.

Surface TreatmentAdhesive SystemMean Micro-Shear Bond Strength (µSBS) (MPa)
NoneAdper Single Bond 233.1 ± 22.9
Diamond BurAdper Single Bond 2164.1 ± 31.8
Air AbrasionClearfil SE Bond108.4 ± 48.5
Diamond BurClearfil SE Bond110.4 ± 17.3

Data adapted from a study on repaired bulk-fill composites. mdpi.com

Table of Compound Names

Abbreviation/NameFull Chemical Name
Bis-GMABisphenol A glycidyl (B131873) dimethacrylate
TEGDMATriethylene glycol dimethacrylate
MPTMS3-methacryloxypropyltrimethoxysilane
HEMA2-hydroxyethyl methacrylate (B99206)
UDMAUrethane (B1682113) dimethacrylate
Bis-EMAEthoxylated this compound
GPDMGlycerol (B35011) phosphate (B84403) dimethacrylate
4-META4-methacryloxyethyltrimellitic acid
10-MDP10-methacryloyloxydecyl dihydrogen phosphate
NPG-GMAGlycerolphosphoric acid dimethacrylate
EBPADMAEthoxylated this compound
EDMABEthyl N,N-dimethylaminobenzoate
CQCamphorquinone (B77051)
MMAMethyl methacrylate
BPA.GDABisphenol A glycerolate diacrylate
EGDMAEthylene glycol dimethacrylate

Advanced Characterization and Analytical Methodologies for Bisphenol a Dimethacrylate Research

Spectroscopic Techniques for Structural Analysis and Conversion Monitoring

Spectroscopic methodologies provide detailed information on the molecular level, enabling researchers to confirm the identity of Bis-DMA and quantify the extent of its conversion during polymerization.

Fourier Transform Infrared Spectroscopy (FTIR) is a primary and widely utilized technique for monitoring the polymerization of dimethacrylate-based resins, including those containing Bis-DMA. ufrgs.brnih.gov The fundamental principle of its application in this context is the tracking of the decrease in the concentration of carbon-carbon double bonds (C=C) from the methacrylate (B99206) groups as they are converted into carbon-carbon single bonds (C-C) in the polymer backbone. nveo.org

The degree of conversion (DC) is calculated by monitoring the change in the absorption intensity of the aliphatic C=C stretching vibration band, which is typically observed around 1637 cm⁻¹. mdpi.com To ensure accuracy and to comply with the Beer-Lambert law, the intensity of this reactive peak is measured relative to an internal standard—a peak that remains unchanged during the polymerization process. mdpi.com Aromatic C=C stretching vibrations, often found at 1608 cm⁻¹ or 1582 cm⁻¹, are commonly used as internal standards when the monomer, like Bis-DMA, contains aromatic rings. ufrgs.brscielo.br The DC is then determined by comparing the ratio of the aliphatic to the aromatic peak heights before and after curing. ufrgs.br

FTIR Band (cm⁻¹)AssignmentRole in Analysis
~1637Aliphatic C=C stretchingReactive group for monitoring polymerization mdpi.com
~1715-1720Carbonyl C=O stretchingCan be used as an internal standard ufrgs.br
~1608Aromatic C=C ring quadrant stretchingCommon internal standard for aromatic monomers scielo.brnih.gov
~1582Aromatic C=C ring stretchingAlternative aromatic internal standard ufrgs.brscielo.br
~1300-1320C-O stretchingAlternative reactive group for monitoring conversion researchgate.net
~829Aromatic C-H vibrationsConfirms presence of substituted benzene (B151609) rings nih.gov

Raman spectroscopy serves as a powerful alternative and complementary technique to FTIR for determining the degree of conversion in dental resins. mdpi.comunizg.hr A key advantage of Raman spectroscopy is the minimal sample preparation required. unizg.hr Similar to FTIR, the analysis is based on quantifying the decrease in the intensity of the vibrational band corresponding to the methacrylate C=C double bond at approximately 1640 cm⁻¹. nih.gov This peak's intensity is compared to that of a stable internal reference band, such as the aromatic ring stretching vibration around 1609 cm⁻¹, before and after polymerization to calculate the DC. nih.govnist.gov Raman spectroscopy has been effectively used to monitor polymerization in real-time and assess the final conversion, showing that significant conversion can occur rapidly upon light exposure, with further increases possible over time. nih.govrsc.org

Raman Shift (cm⁻¹)AssignmentRole in Analysis
~1640Aliphatic C=C stretchingReactive group for monitoring polymerization nih.gov
~1609Aromatic C=C ring stretchingInternal standard for aromatic monomers nih.gov
~998Ring C-C stretchStructural characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation and confirmation of the Bis-DMA molecule. ¹H-NMR provides information on the number and types of protons and their neighboring environments, while ¹³C-NMR identifies the different carbon environments within the molecule.

For Bis-DMA, the ¹H-NMR spectrum would characteristically show signals for the vinyl protons of the methacrylate groups, the aromatic protons on the bisphenol A core, the methyl protons of the methacrylate and isopropylidene groups, and the protons of the ester linkage. Similarly, the ¹³C-NMR spectrum would display distinct peaks corresponding to the carbonyl carbons, vinyl carbons, aromatic carbons, and aliphatic carbons of the molecule. nih.gov The spectral data are used to confirm that the synthesis of the monomer was successful and that the final product has the correct chemical structure. researchgate.net

Chromatographic Methods for Monomer/Polymer Analysis and Degradation Product Identification

Chromatographic techniques are vital for separating complex mixtures into their individual components, allowing for the identification and quantification of unreacted Bis-DMA monomer, oligomers, and any products that may form due to degradation.

High-Performance Liquid Chromatography (HPLC) is the most common method for identifying and quantifying non-volatile or thermally unstable compounds like residual monomers that may leach from a polymerized Bis-DMA-containing material. ugd.edu.mkdphen1.com The technique is widely applied to analyze the release of Bis-DMA and its common degradation product, Bisphenol A (BPA), into various media. researchgate.netredalyc.org

Reverse-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. ugd.edu.mkresearchgate.net Detection is commonly performed with a UV-Vis detector, as the aromatic rings in Bis-DMA and its derivatives absorb UV light. ugd.edu.mkdphen1.com Studies have used HPLC to demonstrate that under certain hydrolytic conditions (e.g., high pH or in the presence of esterase enzymes), Bis-DMA can degrade to release BPA. researchgate.net

Analyte(s)ColumnMobile PhaseDetectorReference
Bis-DMA, Bis-GMA, BPAC18Acetonitrile/WaterUV-Vis ugd.edu.mkdphen1.comingentaconnect.com
BPAC18Methanol/Water (60:40)UV (278 nm) researchgate.net
BPA, Bis-GMA, TEGDMA, UDMAKromasil 100-C18Acetonitrile/Water (75:25)Not Specified ingentaconnect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical method used to detect and identify volatile and semi-volatile compounds. dphen1.com In the context of Bis-DMA research, it is particularly valuable for the trace-level detection of BPA, which may be present as an impurity in the monomer or as a degradation product. researchgate.netnih.gov Due to the low volatility of BPA, a derivatization step is often performed before GC-MS analysis to convert it into a more volatile compound, such as a trimethylsilyl (B98337) (TMS) derivative. dphen1.com

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component, allowing for highly confident identification by comparing the fragmentation pattern to spectral libraries. dphen1.comnih.gov The combination of a separation technique with a highly specific detector makes GC-MS a reliable methodology for confirming the presence of trace contaminants and leachables from materials based on Bis-DMA. researchgate.netndl.go.jp

ParameterTypical ConditionPurpose
ColumnMethyl silica (B1680970) capillary columnSeparation of analytes nih.gov
Injector Temperature~240-280 °CVaporization of the sample nih.gov
Carrier GasHeliumMobile phase to carry sample through the column nih.gov
Ionization ModeElectron Ionization (EI) at 70 eVFragmentation of analyte for mass analysis ndl.go.jp
DetectionMass SpectrometerIdentification based on mass-to-charge ratio and fragmentation pattern dphen1.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique employed for the detection and quantification of Bisphenol A dimethacrylate, often in complex matrices such as dental composites or biological samples. scispace.com This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for reliable identification and measurement of trace amounts of the compound. restek.com

In research, LC-MS/MS is instrumental for studying the release of Bis-GMA from polymerized resin-based materials. For instance, a validated LC-MS/MS method was used to quantify Bis-GMA leached from various dental composites into a 75% ethanol-water solution over a seven-day period. mdpi.com The high selectivity of the technique allows it to distinguish Bis-GMA from its precursor, Bisphenol A (BPA), and other related compounds. mdpi.comnih.gov The validation of such methods typically involves assessing parameters like selectivity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results. mdpi.com

Research findings have demonstrated that Bis-GMA can be detected in leachates from dental materials in varying concentrations, depending on the specific composition of the material. mdpi.com One study found that the highest concentration of Bis-GMA released from a particular composite was 67.43 ng/mL. mdpi.com The sensitivity of the LC-MS/MS method is highlighted by its low detection and quantification limits.

Table 1: LC-MS/MS Method Validation Parameters for Bis-GMA Analysis. mdpi.com
ParameterValue
Coefficient of Determination (r²)0.9914 - 0.9986
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy~100%

Thermal Analysis Techniques for Polymerization and Material Properties

Thermal analysis techniques are fundamental in characterizing the polymerization process and the properties of the resulting Bis-GMA based polymers. These methods measure the physical and chemical properties of a substance as a function of temperature or time. unesp.br

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. innovatechlabs.com In the context of this compound, DSC is extensively used to investigate its polymerization and copolymerization activity. nih.gov The technique can identify thermal events such as the glass transition temperature (Tg), melting, crystallization, and curing reactions. innovatechlabs.comazom.com

By analyzing the exothermic peaks during a controlled heating process, researchers can assess the polymerization activity of Bis-GMA and compare it to other monomers. nih.gov Studies have shown that aromatic dimethacrylates like Bis-GMA generally exhibit lower polymerization activity compared to aliphatic dimethacrylates. nih.gov DSC is also a valuable tool for determining the degree of conversion (DC) of dimethacrylate monomers after photopolymerization. unesp.br This is achieved by measuring the residual energy from the unreacted monomer in a previously polymerized sample. unesp.br This information is critical for understanding the final properties of the cured material. innovatechlabs.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. marquette.edu This technique is used to determine the thermal stability and decomposition characteristics of polymers derived from this compound. researchgate.net TGA scans reveal the temperatures at which the material begins to degrade and the kinetics of its decomposition. aidic.it

Table 2: Illustrative Thermal Decomposition Stages for a BPA.GDA-based Polymer Blend. nih.gov
Decomposition StageTemperature of Max. Rate (Tmax)Associated Process
Stage 1245–258 °CInitial degradation of aliphatic chains
Stage 2396–442 °CDegradation involving aromatic fragments

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic behavior of polymers. wikipedia.org It involves applying an oscillating stress to a sample and measuring the resulting strain, which allows for the determination of the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (δ). nih.govyoutube.com These parameters provide insight into the material's stiffness, energy dissipation, and molecular motions as a function of temperature or frequency. youtube.com

For polymers containing this compound, DMA is used to characterize the glass transition temperature (Tg), which is often identified by the peak of the tan delta curve or the onset of the drop in the storage modulus. wikipedia.orgresearchgate.net This technique is particularly useful for analyzing the phase structure of interpenetrating polymer networks (IPNs) containing Bis-GMA. researchgate.net The presence of a single tan δ peak suggests a homogeneous, single-phase system, whereas two distinct peaks indicate phase separation. researchgate.net DMA can also be used to assess the degree of cross-linking and the effect of fillers on the polymer matrix, as strong interfacial interactions between fillers and the polymer can reduce the peak value of tan δ. researchgate.netmdpi.com

Microscopy Techniques for Morphological and Nanostructural Investigation

Microscopy techniques are essential for visualizing the surface topography and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique that produces images of a sample by scanning the surface with a focused beam of electrons. youtube.com The signals generated from the electron-sample interactions reveal information about the sample's surface morphology, topography, and composition. youtube.com

In the study of this compound-based materials, SEM is primarily used to investigate the surface morphology of composites and polymers. researchgate.net For example, SEM images can reveal how different filler particles, such as iron-containing hydroxyapatite, are distributed within a Bis-GMA/triethyleneglycol-dimethacrylate (TEGDMA) resin matrix. researchgate.net By examining the surface of these composites at high magnification, researchers can assess the quality of the filler-matrix interface, identify the presence of voids or agglomerates, and study the effects of aging or wear on the material's structure. researchgate.net The technique is crucial for correlating the material's microstructure with its macroscopic physical and mechanical properties. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution, two-dimensional images of the internal structure of materials at the nanoscale. In the study of this compound (Bis-DMA) based polymers and composites, TEM is employed to visualize the morphology, the spatial organization of different phases, and the dispersion of fillers within the polymer matrix.

The principle of TEM involves passing a high-energy beam of electrons through an ultrathin specimen. As the electrons interact with the material, some are scattered while others pass through. The transmitted electrons are focused by a series of electromagnetic lenses to form an image on a detector. The contrast in the image is generated by the differential scattering of electrons depending on the density and thickness of the various components in the sample.

In research on experimental flowable resin composites formulated with dimethacrylates like Bis-GMA (a related Bisphenol A-based dimethacrylate), TEM has been utilized to investigate the spatial arrangement of inorganic filler particles. researchgate.net One study observed the organization of silanated barium glass and fumed silica particles within a Bis-GMA/TEGDMA matrix. The analysis aimed to determine if the rheological properties of the composites were linked to the formation of a network structure between the filler particles. The TEM micrographs revealed the distribution and proximity of these particles, although in that specific case, no discernible network structure was observed that could be directly correlated with the material's flow behavior. researchgate.net

For Bis-DMA polymers, TEM can provide critical insights into:

Filler Dispersion: Assessing the uniformity of the distribution of nanofillers or microfillers within the Bis-DMA matrix, which is crucial for the mechanical properties of the resulting composite.

Phase Morphology: In polymer blends incorporating Bis-DMA, TEM can reveal the size and shape of different polymer domains, elucidating the phase separation and miscibility.

Nanostructure of the Polymer Network: While challenging, advanced TEM techniques can offer glimpses into the homogeneity of the crosslinked Bis-DMA network itself, potentially identifying regions of varying crosslink density.

Sample preparation for TEM is a critical and meticulous process, as specimens must be electron-transparent, typically less than 100 nanometers thick. This is achieved through techniques like ultramicrotomy, where the cured polymer is thinly sliced with a diamond knife.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the three-dimensional topography of a sample's surface at the nanoscale. pressbooks.pubafmworkshop.com Unlike electron microscopy, AFM can operate in various environments, including ambient air and liquids, which allows for the characterization of materials like Bis-DMA polymers in conditions that can mimic their service environment with minimal sample preparation. nih.gov

The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. Forces between the tip and the surface (such as van der Waals, electrostatic, or capillary forces) cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a photodiode detector measures this deflection, which is then used by a computer to generate a topographical map of the surface. nanoscientific.org

In the context of Bis-DMA and related dimethacrylate polymer research, AFM is instrumental in:

Visualizing Surface Topography: It provides detailed images of the surface morphology, revealing features related to the polymerization process and the composition of the material. Studies have shown that the supramolecular structure of dimethacrylate networks, which can be heterogeneous and contain microgel agglomerates, can be visualized using AFM. nih.gov

Quantifying Surface Roughness: AFM is used to obtain precise quantitative data on surface roughness. Research on dental composites has demonstrated that AFM is more sensitive than traditional profilometers for this purpose. For instance, the surface roughness of nanohybrid composites is often found to be lower than that of microhybrid composites. The surface characteristics are also influenced by the surrounding environment, with storage in different solutions altering the surface roughness depending on the resin's organic matrix and inorganic fillers.

Characterizing Filler-Matrix Interface: AFM can be used to examine the interface between filler particles and the Bis-DMA polymer matrix, providing insights into the adhesion and integration of the components. espublisher.com

Below is a data table summarizing representative findings on how surface roughness of dimethacrylate-based composites can be affected by their composition, as measured by AFM.

Composite TypeKey Compositional FeatureObserved Surface Roughness (AFM)Reference Finding
Nanohybrid CompositeContains nano-sized filler particlesLower mean surface roughnessDemonstrates a smoother surface compared to microhybrid composites.
Microhybrid CompositeContains larger, micron-sized filler particlesHigher mean surface roughnessThe larger particle size contributes to a rougher surface texture.
Glass Fiber Reinforced CompositeInclusion of ZnO nanoparticlesIncreased surface roughness with higher ZnO contentThe addition of hard ceramic nanoparticles tends to increase surface roughness parameters. espublisher.com

Rheological Studies of Pre-polymer Mixtures and Cured Materials

Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids." Rheological studies are critical for understanding and predicting the handling characteristics of Bis-DMA pre-polymer mixtures and the viscoelastic properties of the final cured materials. These properties are heavily influenced by the monomer composition, filler type, filler loading, and temperature. nih.govtechnolife.ind.br

For pre-polymer mixtures, viscosity is a key parameter. Unfilled resin mixtures, such as those containing Bis-GMA blended with a diluent monomer like TEGDMA, typically behave as Newtonian fluids. nih.govrde.ac This means their viscosity is constant and independent of the shear rate applied. The viscosity of these mixtures is a crucial factor as it affects the ability to incorporate fillers and the handling of the material before curing. nih.gov

Once inorganic fillers are added to create a composite, the rheological behavior changes dramatically. These filled systems are non-Newtonian, specifically exhibiting pseudoplastic (shear-thinning) behavior. nih.govtechnolife.ind.br Their viscosity decreases as the applied shear rate increases. This property is advantageous in applications like dental composites, where the material flows easily under the pressure of application but holds its shape when at rest.

Key findings from rheological studies of dimethacrylate-based systems include:

Effect of Fillers: The viscosity of composites increases exponentially as the volume percentage of filler is increased. nih.govrde.ac Furthermore, for a given filler volume, smaller filler particles lead to a higher viscosity due to the increased surface area and particle-particle interactions. nih.gov

Shear-Thinning Behavior: All experimental and commercial composites exhibit pseudoplasticity, where viscosity decreases with an increasing shear rate. nih.govtechnolife.ind.br

Thixotropy: Some composites also show thixotropy, a time-dependent shear-thinning property, where the viscosity decreases over time under a constant shear rate. felipeschneider.com.br

Effect of Temperature: Viscosity is highly dependent on temperature. For both unfilled resins and filled composites, viscosity decreases significantly as the temperature increases. nih.govtechnolife.ind.br

The following interactive data table summarizes the general rheological behaviors observed in Bis-DMA related systems.

Material SystemRheological BehaviorKey Influencing Factors
Unfilled Bis-DMA/Diluent Monomer MixtureNewtonianViscosity is independent of shear rate but decreases with higher temperature. nih.gov
Bis-DMA Composite (with fillers)Non-Newtonian (Pseudoplastic/Shear-thinning)Viscosity decreases as shear rate increases. technolife.ind.br
Bis-DMA Composite (with fillers)ViscoelasticExhibits both viscous (liquid-like) and elastic (solid-like) properties, characterized by storage (G') and loss (G'') moduli. nih.gov
Bis-DMA Composite (with fillers)Thixotropic (in some formulations)Viscosity is time-dependent and decreases under constant shear. felipeschneider.com.br

X-ray Diffraction and Scattering for Network Structure Elucidation

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. brown.edu For polymers like those derived from Bis-DMA, XRD provides valuable information about their solid-state structure, particularly the degree of crystallinity and molecular arrangement. mdpi.com

When a beam of X-rays strikes a material, the X-rays are scattered by the electrons of the atoms. If the material is crystalline, the atoms are arranged in a regular, repeating lattice, causing the scattered X-rays to interfere constructively at specific angles, producing a characteristic diffraction pattern of sharp peaks. In contrast, amorphous materials lack long-range order, resulting in a broad, diffuse halo in the diffraction pattern instead of sharp peaks.

Crosslinked dimethacrylate polymers, such as polymerized Bis-DMA, are generally considered to be amorphous due to the random nature of the free-radical polymerization process which creates a disordered three-dimensional network. However, some degree of short-range order or the presence of microcrystalline domains is possible depending on the monomer structure and polymerization conditions.

XRD and X-ray scattering techniques are applied to study the network structure of Bis-DMA polymers to:

Determine Degree of Crystallinity: By analyzing the diffraction pattern, researchers can quantify the relative amounts of crystalline and amorphous phases within the polymer. For highly crosslinked thermosets like Bis-DMA networks, the structure is predominantly amorphous, which would be confirmed by the presence of broad halos in the XRD spectrum. researchgate.net

Characterize Supramolecular Structure: Advanced techniques like X-ray powder diffractometry (XRPD) have been utilized for the quantitative characterization of the morphology and supramolecular structure of dimethacrylate polymer networks. nih.gov This can provide information on characteristic length scales and ordering within the network.

Analyze Fillers: In Bis-DMA composites, XRD is essential for identifying the crystalline phases of the inorganic fillers and assessing how their structure might be affected by processing or interaction with the polymer matrix.

The analysis of peak shape in an XRD pattern can also provide information on crystallite size and lattice strain, although these are more relevant for semi-crystalline or crystalline materials. mdpi.com For the largely amorphous Bis-DMA network, the shape and position of the amorphous halo can still yield information about the average distance between polymer chains.

Computational Modeling and Simulation in Bisphenol a Dimethacrylate Research

Computational modeling and simulation have become indispensable tools in the study of Bisphenol A dimethacrylate (Bis-GMA) and its related polymer systems. These methods provide insights at various scales, from molecular interactions to the bulk mechanical properties of composites, enabling a deeper understanding and facilitating the rational design of new materials.

Novel Research Applications and Material Innovations with Bisphenol a Dimethacrylate

Development of Advanced Polymer Composites and Nanocomposites

The incorporation of Bis-GMA into polymer matrices is a cornerstone of advanced composite research, particularly in fields requiring high mechanical strength and stability, such as dental restoratives. The bulky aromatic structure of Bis-GMA contributes to the creation of stiff, durable, and rapidly curing polymer networks. mdpi.com However, the high viscosity of pure Bis-GMA presents challenges, necessitating its combination with lower viscosity co-monomers like triethylene glycol dimethacrylate (TEGDMA) to improve handling and allow for higher filler loading. mdpi.comsigmaaldrich.com The focus of modern research is on the development of nanocomposites, where the integration of nano-scale fillers into a Bis-GMA-based matrix leads to materials with significantly enhanced properties.

The addition of nanoparticle fillers to Bis-GMA resin systems is a proven strategy for improving mechanical, thermal, and functional properties. The type of nanoparticle integrated into the matrix directly influences the final characteristics of the composite.

Silica (B1680970) (SiO₂) Nanoparticles : Fumed silica is used to create interpenetrating polymer networks (IPNs) with improved thermal and mechanical properties. In IPNs based on Bis-GMA and diglycidyl ether of bisphenol A (DGEBA), the addition of 15% by weight of fumed silica nanoparticles resulted in higher compression strength and thermal stability. revmaterialeplastice.ro The use of silica nanoparticles can, however, increase the viscosity of the resin system, which may slightly reduce the degree of conversion during polymerization. researchgate.net

Silver (Ag) Nanoparticles : Bioactive composites for medical applications have been developed by incorporating silver nanoparticles (AgNPs) into a Bis-GMA/TEGDMA matrix. nih.gov These materials exhibit antibacterial properties. nih.gov Research shows that while the degree of conversion decreases with higher AgNP content, mechanical properties such as flexural strength and hardness initially increase at lower concentrations before decreasing at higher loads. nih.gov A key finding is that nanocomposites with AgNPs showed a significant decrease in water sorption compared to the neat polymer. nih.gov Silver nanoparticles can be formed in situ within the resin by the reduction of a silver salt during the photopolymerization process, resulting in well-dispersed nanoparticles with sizes in the range of 2.7 ± 0.6 nm. nih.gov

Zirconia (ZrO₂) and Other Metal Oxides : Nanoparticles of zirconia, as well as alumina (B75360) (Al₂O₃), have been used as reinforcing fillers in Bis-GMA-based dental composites. kashanu.ac.ir The inclusion of these fillers aims to enhance the mechanical robustness and radiopacity of the restorative materials. Research has shown that composites reinforced with silica nanoparticles can achieve superior flexural properties compared to those with other fillers, attributed to the smaller particle size and larger surface area for interaction with the resin matrix. kashanu.ac.ir

Calcium Phosphate (B84403) (CaP) Nanoparticles : Nanoparticles of amorphous calcium phosphate (NACP) are integrated into Bis-GMA/TEGDMA resins to create bioactive materials. nih.gov These composites are designed to have remineralizing capabilities. Formulations can include NACP in combination with other fillers, such as nano-silica, to balance the bioactive function with mechanical strength. nih.gov

The table below summarizes findings from studies integrating various nanoparticles into Bis-GMA-based resins.

Nanoparticle FillerResin MatrixKey Research FindingsReference(s)
Silver (AgNP) Bis-GMA / TEGDMA (60/40 wt%)Flexural properties initially increase with AgNP concentration, then decrease. Water sorption decreased by an average of 16%. nih.gov
**Fumed Silica (SiO₂) **Bis-GMA / DGEBAAddition of 15 wt% fumed silica leads to higher compression strength and thermal stability in IPNs. revmaterialeplastice.ro
Silica (SiO₂), Zirconia (ZrO₂), Alumina (Al₂O₃) Bis-GMA with various monomersComposites with silica nanoparticles exhibited elevated flexural strength (144 MPa) and modulus (5.4 GPa). kashanu.ac.ir
NACP and Silver (NAg) Bis-GMA / TEGDMA (1:1)Developed a bioactive, antibacterial composite. AgNPs were formed in situ with an average size of 2.7 nm. nih.gov

Beyond the simple addition of nanoparticles, researchers are designing more complex and modified filler systems to achieve superior performance.

One innovative approach involves the creation of silica-zirconia nanoclusters. google.com These fillers are produced by combining a sol of silica nanoparticles with a sol of pre-formed, crystalline zirconia nanoparticles and then heating the mixture. google.com The resulting nanoclusters, which can be milled to sizes between 0.25 and 50 microns, provide desirable optical properties, such as opalescence, making them highly useful in dental composites. google.com

Another area of research is the use of eco-friendly, modified natural fillers. Lignin (B12514952), a complex polymer from wood, has been modified with methacryloyl chloride and incorporated into a resin matrix based on Bisphenol A glycerolate diacrylate (BPA.GDA). mdpi.com The study found that the modified lignin participated in the polymer network formation, leading to improved thermal properties. The type of reactive diluent used alongside the main monomer also significantly influenced the final properties, such as the glass transition temperature. mdpi.com

The physical modification of fillers is also a key design strategy. In composites containing amorphous calcium phosphate (ACP), milling the ACP filler before admixing it into an ethoxylated bisphenol A dimethacrylate (EBPADMA) based resin was shown to significantly improve mechanical properties. The flexural strength of composites with milled ACP was 56% higher in dry conditions and 79% higher in wet conditions compared to those with unmilled ACP. nist.gov This demonstrates that filler processing is a critical parameter in the design of high-performance composites.

Application in Additive Manufacturing and 3D Printing Technologies

This compound and its derivatives, particularly Bis-GMA and ethoxylated this compound (Bis-EMA), are key monomers in resins developed for additive manufacturing, specifically in vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). mdpi.comacs.org These technologies rely on liquid photopolymer resins that are selectively cured layer-by-layer by a light source to build a three-dimensional object. acs.org

The monomers are chosen for their ability to form stiff, durable, and cross-linked polymer networks upon curing. mdpi.com However, the high molecular weight and viscosity of dimethacrylate monomers like Bis-GMA can pose challenges for 3D printing resolution and processing. mdpi.com Therefore, they are often formulated as part of a complex resin system that includes:

Base Monomers : Bis-GMA or Bis-EMA provide the core structural properties. mdpi.comnih.gov

Other Oligomers : Urethane (B1682113) dimethacrylate (UDMA) is frequently blended with Bis-GMA derivatives to enhance properties and, in some cases, to create Bisphenol A (BPA)-free formulations. nih.govmdpi.com

Photoinitiators and Additives : Components like bis(2,4,6-trimethybenzoyl)-phenylphosphine oxide activate polymerization upon light exposure, while UV blockers and inhibitors ensure stability. mdpi.com

A primary challenge in using these resins for high-precision applications, such as dental models, is polymerization shrinkage. Research focuses on designing resins with minimal volumetric shrinkage to ensure dimensional accuracy. One study developed an experimental 3D printing resin using ethoxylated this compound and urethane dimethacrylate. mdpi.com This formulation demonstrated significantly lower volumetric shrinkage and higher accuracy compared to several commercial dental model resins. mdpi.com

The table below compares the performance of the experimental resin with commercial alternatives.

Resin TypeVolumetric Shrinkage (%)Dimensional Accuracy (µm)
Experimental Resin 7.2811.66 - 13.77
Commercial Resin 1 7.6614.03 - 18.06
Commercial Resin 2 9.0720.93 - 26.03
Commercial Resin 3 11.2034.61 - 41.14
Data adapted from a study on 3D printing model resins, showing performance from initial day to four weeks. mdpi.com

The findings indicate a strong correlation between lower volumetric shrinkage and higher dimensional accuracy, highlighting the importance of monomer selection, such as using higher molecular weight monomers like ethoxylated this compound, in designing precise 3D printing materials. mdpi.com

Smart Polymer Systems and Stimuli-Responsive Materials (if applicable to Bis-GMA derivatives)

While Bis-GMA itself is not typically classified as a primary stimuli-responsive polymer that reacts to external triggers like pH, temperature, or light, it serves as a critical structural component in the development of advanced "smart" materials that exhibit responsive behaviors. mdpi.comresearchgate.netmdpi.comnih.gov The most notable application in this domain is the creation of self-healing dental composites.

Researchers have designed self-healing dental composites (SHDCs) using a Bis-GMA/TEGDMA resin matrix. tandfonline.com This smart system is engineered to autonomically repair cracks as they form, thereby extending the service life of the material. The self-healing functionality is achieved by embedding microcapsules into the composite matrix.

The healing mechanism involves a three-step process:

A crack forms within the composite material, simultaneously rupturing the embedded microcapsules.

The ruptured microcapsules release a healing liquid (HL) into the crack plane.

The healing liquid reacts with a catalyst or another reactive component dispersed in the resin matrix, forming a stable "scar" material that repairs the damage. tandfonline.com

In one successful model, the microcapsules contain a healing liquid that reacts with a glass ionomer (HP) phase in the composite upon contact, forming a reparative material within the crack. tandfonline.com These SHDCs have demonstrated significant performance improvements over traditional composites.

The table below highlights the enhanced properties of a self-healing composite compared to a conventional Bis-GMA/TEGDMA control.

PropertyConventional ControlSelf-Healing CompositeImprovement
Polymerization Stress (MPa) 2.58 (± 0.21)1.22 (± 0.08)52.7% Reduction
**Fracture Toughness (MPa·m¹/²) **0.89 (± 0.07)1.33 (± 0.12)49.4% Increase
Flexural Strength (MPa) 88.3 (± 11.2)129.4 (± 10.3)46.5% Increase
Data adapted from a study on self-healing dental composites. tandfonline.com

These results show that integrating a damage-responsive, microcapsule-based system into a Bis-GMA matrix not only imparts self-healing capabilities but also significantly reduces polymerization stress and enhances crucial mechanical properties like fracture toughness and flexural strength. tandfonline.com This represents a significant innovation, turning a traditionally passive structural material into an active, responsive system.

Integration into Biomaterials Engineering (Focus on Material Design and Performance, not biological interactions)

In the field of biomaterials engineering, particularly for dental restoratives, this compound (specifically Bis-GMA) is a material of immense importance due to its unique combination of properties. sigmaaldrich.comtandfonline.com Material design focuses on leveraging its strengths while mitigating its weaknesses to optimize clinical performance.

Core Material Properties and Design Challenges: Bis-GMA was specifically developed for dental applications and possesses several advantageous characteristics. Its large, bulky molecular structure and low concentration of double bonds result in low polymerization shrinkage, rapid curing, and the formation of a stiff, strong, and durable polymer network. mdpi.comsigmaaldrich.com However, this same structure, particularly the presence of hydroxyl groups that lead to strong intermolecular hydrogen bonding, makes Bis-GMA extremely viscous. mdpi.comsigmaaldrich.com This high viscosity limits the degree of conversion during polymerization and restricts the amount of reinforcing filler that can be added. mdpi.com

Material Design Strategies: To overcome these challenges, biomaterials engineers employ several design strategies:

Use of Alternative Monomers : To avoid the need for a reactive diluent, less viscous monomers with similar molecular weights to Bis-GMA, such as Bis-EMA (which lacks hydroxyl groups) and urethane dimethacrylate (UDMA), were developed. mdpi.com

Controlling Resin Composition for Performance : Research has focused on fine-tuning the resin composition to enhance specific performance metrics. A study using ethoxylated this compound (EBPADMA) investigated how varying the molar ratio of EBPADMA to TEGDMA could affect the properties of amorphous calcium phosphate (ACP) composites. nist.gov The goal was to improve ion release for remineralization without negatively impacting mechanical strength or water sorption. nist.gov

The study found that increasing the EBPADMA/TEGDMA ratio in the resin led to increased supersaturation of mineral ions released from the composite, a desirable outcome for remineralization. nist.gov This was achieved without adversely affecting the flexural strength or the degree of vinyl conversion of the composites. nist.gov

The table below summarizes the effect of resin composition on the ion release from these experimental composites.

EBPADMA/TEGDMA Molar RatioCalcium Ion Release (mmol/L)Phosphate Ion Release (mmol/L)
0.50 1.19 (± 0.10)0.70 (± 0.05)
0.85 1.34 (± 0.05)0.79 (± 0.04)
1.35 1.52 (± 0.13)0.90 (± 0.08)
Data adapted from a study on EBPADMA-based composites, showing cumulative ion release after 35 days. nist.gov

This research exemplifies how the rational design of the polymer matrix, by carefully selecting and adjusting the ratios of monomers like this compound derivatives, allows for the engineering of biomaterials with tailored performance characteristics.

Q & A

Q. 1.1. What are the key structural features of BPA-DM that influence its polymerization efficiency and crosslinking density in polymer networks?

BPA-DM contains a bisphenol A backbone with two methacrylate groups, enabling radical polymerization. The ethoxylate or glycerolate chains (depending on the derivative) enhance solubility and reduce viscosity, improving monomer mobility during polymerization . Crosslinking density is governed by the choice of crosslinkers (e.g., ethylene glycol dimethacrylate, EGDMA) and initiators (e.g., AIBN). For example, molecularly imprinted polymers (MIPs) synthesized with BPA-DM and EGDMA achieve high specificity due to controlled crosslinking .

Q. 1.2. What analytical methods are commonly used to quantify residual BPA-DM monomers in polymer matrices?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard. However, GC-MS requires derivatization (e.g., trimethylsilylation) for non-volatile compounds like BPA-DM. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance sorbents improves recovery rates in aqueous samples . For dental composites, high-performance liquid chromatography (HPLC) with UV detection is used to monitor monomer release kinetics .

Q. 1.3. How does the choice of crosslinker affect the mechanical properties of BPA-DM-based polymers?

Crosslinkers like TEGDMA (triethylene glycol dimethacrylate) increase flexibility but reduce glass transition temperature (Tg), whereas TRIM (trimethylol propane trimethacrylate) enhances rigidity. In dental resins, combining BPA-DM with urethane dimethacrylate (UDMA) balances strength and elasticity, critical for wear resistance .

Advanced Research Questions

Q. 2.1. What molecular mechanisms underlie the endocrine-disrupting effects of BPA-DM, and how do they compare to BPA?

BPA-DM acts as a xenoestrogen by binding to estrogen receptors (ERα/β) and antagonizing androgen receptors (AR). In vitro assays show BPA-DM inhibits aromatase activity (key in estrogen synthesis) at IC₅₀ values comparable to BPA (~10⁻⁶ M) . Unlike BPA, BPA-DM’s methacrylate groups may reduce bioavailability, but hydrolysis in vivo could release BPA, amplifying toxicity .

Q. 2.2. How can molecularly imprinted polymers (MIPs) with BPA-DM templates be optimized for selective environmental sensing?

Semi-covalent imprinting in supercritical CO₂ enhances template removal and binding site homogeneity. Co-polymerizing BPA-DM with functional monomers (e.g., methacrylic acid) and crosslinkers (e.g., EGDMA) creates MIPs with imprinting factors (IF) >4 for BPA. Post-synthesis hydrolysis with tetrabutylammonium hydroxide (n-Bu4NOH) ensures template cleavage without damaging the polymer matrix .

Q. 2.3. What experimental strategies resolve contradictions in data on BPA-DM elution from dental composites?

Conflicting elution data arise from variability in polymerization conditions (e.g., light-curing duration) and extraction protocols. Accelerated aging studies (e.g., 75% ethanol immersion at 37°C for 24h) simulate long-term degradation. Using isotopic-labeled BPA-d16 as an internal standard in LC-MS/MS improves quantification accuracy, addressing matrix effects .

Methodological Challenges and Solutions

Q. 3.1. How can researchers mitigate matrix interference when detecting BPA-DM in complex biological samples?

Matrix solid-phase dispersion (MSPD) with C18 sorbents and cleanup via molecularly imprinted solid-phase extraction (MISPE) significantly reduces interference from lipids and proteins. For saliva samples from dental patients, protein precipitation with acetonitrile followed by SPE achieves >90% recovery .

Q. 3.2. What computational tools predict the reactivity of BPA-DM derivatives in radical polymerization?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) of methacrylate groups, predicting initiation efficiency. Molecular dynamics (MD) simulations model crosslinker mobility, aiding in the design of polymers with tailored Tg and modulus .

Emerging Research Directions

Q. 4.1. Can BPA-DM alternatives retain performance while reducing endocrine activity?

Novel monomers like bisphenol A ethoxylate dimethacrylate (BPA-EDMA) with extended ethylene oxide spacers show reduced ER binding. In vitro ERα transactivation assays and zebrafish embryo toxicity models are critical for screening .

Q. 4.2. How do nanofillers (e.g., SiO₂, CaF₂) influence BPA-DM polymerization kinetics and biocompatibility?

Nano-CaF₂ (20–50 nm) increases resin viscosity, requiring adjusted initiator concentrations. Cytotoxicity assays (e.g., MTT on human gingival fibroblasts) reveal that silanized fillers reduce monomer leaching, enhancing biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.